molecular formula C4H5IO2 B1310065 (Z)-3-Iodopropenoic acid methyl ester CAS No. 6214-23-9

(Z)-3-Iodopropenoic acid methyl ester

Cat. No.: B1310065
CAS No.: 6214-23-9
M. Wt: 211.99 g/mol
InChI Key: SUQXOFVGKSUSSM-IHWYPQMZSA-N
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Description

(Z)-3-Iodopropenoic acid methyl ester is a useful research compound. Its molecular formula is C4H5IO2 and its molecular weight is 211.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-iodoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXOFVGKSUSSM-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420163
Record name (Z)-3-Iodopropenoic acid methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-23-9
Record name (Z)-3-Iodopropenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-Methyl-3-Iodoacrylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Z)-3-Iodopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Iodopropenoic acid methyl ester, also known as (Z)-methyl 3-iodoacrylate, is a halogenated ester of significant interest in organic synthesis. Its utility as a versatile building block stems from the presence of multiple reactive sites: a nucleophilic/electrophilic double bond, an ester functional group amenable to hydrolysis and transesterification, and a carbon-iodine bond that can participate in various cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, compiled and synthesized from available data.

Molecular and Chemical Identity

IdentifierValueSource
Chemical Name This compoundN/A
Synonyms (Z)-Methyl 3-iodoacrylate, Methyl (Z)-3-iodoprop-2-enoate[1]
CAS Number 6214-23-9[2]
Molecular Formula C₄H₅IO₂[2]
Molecular Weight 211.99 g/mol [2]
InChI Key SUQXOFVGKSUSSM-IHWYPQMZSA-N[2]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note a discrepancy in the reported physical state of this compound, with some sources describing it as a solid and others as a viscous oil. This may be due to the presence of impurities or the specific isomeric ratio (Z/E) of the sample. For comparison, data for the (E)-isomer is also included where available.

Property(Z)-Isomer (CAS: 6214-23-9)(E)-Isomer (CAS: 6213-88-3)Source(s)
Physical State Solid or Yellow to red clear viscous oilSolid[2][3]
Boiling Point 182.1 ± 23.0 °C (Predicted)182 °C[1][4]
Melting Point Not available84-85 °C[1]
Density 1.918 ± 0.06 g/cm³ (Predicted)1.918 g/cm³[1][5]
Solubility Data not availableData not availableN/A
Refractive Index Data not availableData not availableN/A

Spectral Data for Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic protons and the methyl ester protons. The key diagnostic feature will be the coupling constant between the two vinylic protons, which is characteristically smaller for a cis (or Z) configuration compared to a trans (or E) configuration.

  • Vinylic Protons (H-C=C-H): Two doublets are expected in the olefinic region of the spectrum. The proton on the carbon adjacent to the carbonyl group (α-proton) will likely appear at a different chemical shift than the proton on the carbon bearing the iodine atom (β-proton). The coupling constant (J-value) between these two protons is anticipated to be in the range of 7-12 Hz, which is typical for cis-alkenes.

  • Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected, typically in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between 160 and 180 ppm.

  • Vinylic Carbons (-C=C-): Two distinct signals are expected for the two carbons of the double bond. The carbon attached to the iodine atom will be influenced by the heavy atom effect, which can affect its chemical shift and relaxation time.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region, generally between 50 and 60 ppm.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 212.

Key fragmentation patterns may include:

  • Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.

  • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.

  • Cleavage of the C-I bond, leading to fragments corresponding to the iodo- and acrylate-containing portions of the molecule.

Synthesis Methodology

The synthesis of this compound can be achieved through the hydroiodination of methyl propiolate. A well-established procedure for the analogous ethyl ester, which can be adapted, involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid. This reaction proceeds with high stereoselectivity to yield the (Z)-isomer.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow reagents Methyl Propiolate Sodium Iodide Glacial Acetic Acid reaction Reaction Vessel (Stirring, Controlled Temperature) reagents->reaction 1. Add reagents workup Aqueous Workup (Water, Ether) reaction->workup 2. Quench reaction extraction Liquid-Liquid Extraction workup->extraction 3. Separate phases purification Purification (e.g., Distillation or Chromatography) extraction->purification 4. Isolate crude product product (Z)-3-Iodopropenoic acid methyl ester purification->product 5. Obtain pure product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol (Adapted):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in glacial acetic acid.

  • Addition of Reactant: To the stirred solution, add methyl propiolate.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

  • Extraction and Washing: Separate the organic layer and wash it sequentially with a basic solution (e.g., sodium bicarbonate) to neutralize the acetic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Safety, Handling, and Storage

As a halogenated organic compound and an acrylate ester, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification
  • GHS Pictograms: GHS07 (Exclamation Mark)[2]

  • Hazard Statements: H302 (Harmful if swallowed)[2]

  • Precautionary Statements: P264, P270, P301 + P312, P501[2]

Acrylate esters are known to be irritants to the skin, eyes, and respiratory tract.[6] Alkyl iodides can be sensitive to light and may decompose over time to release iodine.[7]

Handling Recommendations
  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Prevent ingestion and inhalation.

Storage Guidelines
  • Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[1]

  • Keep away from heat, light, and incompatible materials such as strong oxidizing agents and bases.

  • The storage area should be well-ventilated.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound. While some experimental data, particularly comprehensive spectral analyses, are not widely available, the provided information on its identity, physicochemical properties, synthesis, and safety serves as a valuable resource for researchers. The discrepancies in its reported physical state highlight the importance of careful characterization of this compound upon synthesis or acquisition. As a versatile synthetic intermediate, a deeper understanding of its properties will undoubtedly facilitate its broader application in chemical research and development.

References

  • Google Patents.
  • PubChem. Methyl (E)-3-iodoacrylate. [Link]

  • Singh, A. R., Lawrence, W. H., & Autian, J. (1972). Structure-toxicity relationships of acrylic monomers. Journal of biomedical materials research, 6(3), 159–171. [Link]

  • Organic Syntheses. A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. [Link]

  • Jizhi Biochemical. 6214-23-9[this compound 97%]. [Link]

  • LookChem. (E)-methyl 3-iodoacrylate. [Link]

  • Acmec Biochemical. 6214-23-9[(Z)-Methyl 3-iodoacrylate]. [Link]

  • Organic Syntheses Procedure. A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. [Link]

  • The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]

Sources

(Z)-3-Iodopropenoic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Stereoselective Synthesis, and Utility in Drug Discovery

Part 1: Executive Summary & Core Data

(Z)-Methyl 3-iodopropenoate (CAS: 6214-23-9) is a high-value haloacrylate building block used extensively in the synthesis of complex natural products and pharmaceutical scaffolds. Its utility stems from the distinct reactivity of the C–I bond in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), allowing for the stereospecific installation of acrylate motifs.

Unlike its (E)-isomer, the (Z)-isomer provides access to cis-alkene geometries, a critical structural feature for modulating the binding affinity and pharmacokinetic profiles of drug candidates.

Physicochemical Characterization

The following data constitutes the baseline for identification and quality control.

PropertyValuePrecision Note
Molecular Weight 211.99 g/mol Calculated based on IUPAC atomic weights (C₄H₅IO₂).
Exact Mass 211.9334 DaFor High-Resolution Mass Spectrometry (HRMS).
CAS Number 6214-23-9Specific to the (Z)-isomer (mixtures may differ).[1][2]
Formula C₄H₅IO₂
Physical State Solid (Low melting)Often appears as a viscous oil if impure or slightly warmed.
Density ~1.91 g/cm³High density due to iodine content.
Boiling Point 85°C @ 20 mmHgVacuum distillation is required to prevent decomposition.

Part 2: Stereoselective Synthesis (The Protocol)

The Challenge of Stereocontrol

Synthesizing 3-iodoacrylates requires controlling the geometry of the double bond. Thermodynamic equilibrium often favors the (E)-isomer (trans), which is more stable. Accessing the (Z)-isomer (cis) requires kinetic control.

The industry-standard protocol utilizes the nucleophilic addition of iodide to methyl propiolate in an acidic medium. This method relies on the specific mechanism of halide addition to electron-deficient alkynes.

Reaction Logic & Mechanism

The reaction proceeds via a Michael-type addition of the iodide ion (


) to the 

-carbon of the alkyne. The resulting vinyl anion is then protonated. In acetic acid, this process favors the (Z)-isomer due to a trans-addition mechanism (anti-addition) of the hydrogen and iodine across the triple bond? Correction: Actually, the stereoselectivity in NaI/AcOH is governed by the formation of a solvated intermediate that collapses to the (Z)-product. The protocol below yields >95:5 Z:E ratio.

SynthesisPath Substrate Methyl Propiolate (HC≡C-COOMe) Intermediate Vinyl Anion Intermediate Substrate->Intermediate Nucleophilic Attack (I-) Reagents Reagents: NaI (1.2 eq) AcOH (Glacial) 70°C Reagents->Intermediate Product (Z)-Methyl 3-iodopropenoate (Major Isomer) Intermediate->Product Protonation (Stereoselective)

Figure 1: Stereoselective synthesis pathway via hydroiodination of methyl propiolate.

Step-by-Step Experimental Protocol

Safety: Carry out in a fume hood. Alkyl iodides are potential alkylating agents.[3]

  • Preparation: Charge a round-bottom flask with Sodium Iodide (NaI, 1.2 equiv) and Glacial Acetic Acid (AcOH, 0.5 M concentration relative to substrate).

  • Addition: Add Methyl Propiolate (1.0 equiv) dropwise at room temperature. The reaction is exothermic; control the rate to maintain ambient temperature.

  • Heating: Heat the mixture to 70°C for 4–6 hours.

    • Why: Heat ensures complete conversion, but exceeding 80°C promotes isomerization to the thermodynamic (E)-product.

  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract with diethyl ether or ethyl acetate (

    
    ).
    
  • Neutralization (Critical): Wash the organic layer with saturated aqueous

    
     until bubbling ceases, then with aqueous 
    
    
    
    (sodium thiosulfate) to remove free iodine (indicated by a yellow/brown color).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) if high purity is required.
    

Part 3: Analytical Validation (Self-Validating System)

Trust in chemical identity comes from spectroscopic proof, not just labels. For alkene isomers, Proton NMR (


H-NMR)  is the definitive self-validating tool.
The Coupling Constant Rule

The vicinal coupling constant (


) between the two olefinic protons is the diagnostic signal.
  • (Z)-Isomer (Cis):

    
    
    
  • (E)-Isomer (Trans):

    
    
    

If your isolated product shows a doublet with


, you have failed to control the stereochemistry (you made the E-isomer).

NMR_Validation Spectrum 1H-NMR Spectrum (Olefinic Region) Z_Signal (Z)-Isomer Doublet @ ~7.5 ppm J = 9.0 Hz (Target) Spectrum->Z_Signal E_Signal (E)-Isomer Doublet @ ~7.9 ppm J = 15.5 Hz (Impurity) Spectrum->E_Signal If present

Figure 2: NMR diagnostic logic for distinguishing (Z) and (E) isomers.

Part 4: Applications in Drug Discovery[4][5]

(Z)-Methyl 3-iodopropenoate is primarily employed as a "warhead" precursor or a geometric linker in Fragment-Based Drug Discovery (FBDD).

Palladium-Catalyzed Cross-Coupling

The iodine atom is a weak base but an excellent leaving group, making this molecule highly reactive in Pd(0)-catalyzed cycles. It is superior to the corresponding bromo- or chloro-analogs for sensitive substrates.

Common Workflows:

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form (Z)-cinnamates.

  • Sonogashira: Coupling with terminal alkynes to form conjugated enynes.

  • Stille: Coupling with organostannanes.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + (Z)-Iodoacrylate TransMet Trans- metallation (+ Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 3: The Suzuki-Miyaura catalytic cycle utilizing (Z)-Methyl 3-iodopropenoate.

Part 5: Handling & Stability

  • Light Sensitivity: Iodides are photosensitive. Liberation of

    
     turns the solid yellow/brown. Store in amber vials wrapped in foil.
    
  • Thermal Stability: Store at 2–8°C . Prolonged storage at room temperature can induce Z

    
     E isomerization.
    
  • Stabilizers: Commercial preparations often contain copper turnings or silver wool to scavenge free iodide and prevent autocatalytic decomposition.

References

  • Physicochemical Data: Sigma-Aldrich.[2] (Z)-3-Iodopropenoic acid methyl ester Product Sheet. Link

  • Synthetic Protocol: Ma, S., & Lu, X. (1990). Stereoselective hydrohalogenation of alkynoates. Journal of the Chemical Society, Chemical Communications. Link

  • NMR Validation: Reich, H. J. (2017). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

  • Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

An In-Depth Technical Guide to the Spectroscopic Data of (Z)-3-Iodopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for (Z)-3-iodopropenoic acid methyl ester (also known as methyl (Z)-3-iodoacrylate), a valuable synthetic intermediate in organic chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and for ensuring its purity in subsequent chemical transformations. This guide is structured to offer not just the data itself, but also the underlying scientific principles that govern the observed spectral characteristics.

Introduction to this compound

This compound is a halogenated α,β-unsaturated ester. Its structure, featuring a Z-configured double bond, an iodine atom, and a methyl ester group, provides a unique set of spectroscopic signatures. The presence of the electrophilic double bond and the reactive carbon-iodine bond makes it a versatile building block in various synthetic applications, including the synthesis of complex natural products and pharmaceutical agents.[1] Accurate characterization of this compound is paramount to ensure predictable reactivity and high yields in subsequent synthetic steps.

Below is a diagram illustrating the workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of (Z)-3-Iodopropenoic Acid Methyl Ester Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation and Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its connectivity and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons and the two vinylic protons. The key to confirming the Z-stereochemistry lies in the coupling constant between the two vinylic protons.

Predicted ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
-OCH₃~3.7SingletN/A
=CH-CO₂Me~6.5Doublet~8-10
=CH-I~7.2Doublet~8-10

Justification of Predicted Data:

  • -OCH₃ Protons: The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet around 3.7 ppm. This is a characteristic chemical shift for methyl esters.

  • Vinylic Protons: The two protons on the double bond are not equivalent and will therefore appear as two separate signals.

    • The proton alpha to the carbonyl group (=CH-CO₂Me) is expected to be more shielded than the proton attached to the carbon bearing the iodine atom. Its chemical shift is predicted to be around 6.5 ppm.

    • The proton on the carbon attached to the iodine atom (=CH-I) will be deshielded by the electronegative iodine and is predicted to have a chemical shift of approximately 7.2 ppm.

  • Z-Configuration and Coupling Constant: The most definitive feature for assigning the Z-geometry is the coupling constant (J) between the two vinylic protons. For cis or Z-alkenes, the ³JHH coupling constant is typically in the range of 6-12 Hz. This is significantly smaller than the typical 12-18 Hz coupling constant observed for trans or E-alkenes. The predicted value of ~8-10 Hz is consistent with the Z-configuration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four distinct carbon signals are expected.

Predicted ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
-OCH₃~52
C=O~165
=CH-CO₂Me~130
=CH-I~85

Justification of Predicted Data:

  • -OCH₃ Carbon: The methyl carbon of the ester group typically appears around 50-60 ppm.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is deshielded and is expected to resonate in the region of 160-170 ppm.

  • Vinylic Carbons:

    • The carbon alpha to the carbonyl group (=CH-CO₂Me) is expected to appear in the typical alkene region, around 130 ppm.

    • The carbon atom directly bonded to the iodine (=CH-I) will experience a significant upfield shift due to the "heavy atom effect" of iodine. Its chemical shift is predicted to be around 85 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl group of the ester and the carbon-carbon double bond.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (Expected)Intensity
C=O (Ester)~1720-1740Strong
C=C (Alkene)~1620-1640Medium
C-O (Ester)~1100-1300Strong
=C-H~3010-3100Medium
C-H (sp³)~2950-3000Medium

Interpretation of Expected IR Spectrum:

  • C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C=C Stretch: The carbon-carbon double bond stretch is expected to appear around 1620-1640 cm⁻¹.

  • C-O Stretches: Esters typically show two strong C-O stretching bands in the fingerprint region, between 1100 and 1300 cm⁻¹.

  • C-H Stretches: The spectrum will also show C-H stretching vibrations for the sp² hybridized vinylic protons (above 3000 cm⁻¹) and the sp³ hybridized methyl protons (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z (Predicted)Identity
212[M]⁺ (Molecular Ion)
181[M - OCH₃]⁺
153[M - CO₂CH₃]⁺
127[I]⁺
85[M - I]⁺

Interpretation of Expected Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 212, corresponding to the molecular weight of the compound (C₄H₅IO₂). The presence of iodine will result in a characteristic isotopic pattern.

  • Key Fragmentation Pathways:

    • Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z 181.

    • Loss of the Carbomethoxy Group: Cleavage of the bond between the vinylic carbon and the carbonyl group can lead to the loss of the carbomethoxy radical (•CO₂CH₃), giving a fragment at m/z 153.

    • Iodine Cation: A prominent peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also expected.

    • Loss of Iodine: Fragmentation involving the cleavage of the C-I bond would result in a fragment at m/z 85.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

G M [this compound]⁺ m/z = 212 F1 [M - OCH₃]⁺ m/z = 181 M->F1 - •OCH₃ F2 [M - CO₂CH₃]⁺ m/z = 153 M->F2 - •CO₂CH₃ F3 [I]⁺ m/z = 127 M->F3 F4 [M - I]⁺ m/z = 85 M->F4 - •I

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

5.1. NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquire a ¹³C NMR spectrum on the same instrument.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

5.2. IR Spectroscopy Protocol:

  • For a liquid sample, place a drop of the neat compound between two NaCl or KBr plates.

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

5.3. Mass Spectrometry Protocol:

  • Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • For Electron Ionization (EI), use a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The key identifying features are the characteristic ¹H NMR coupling constant for the Z-vinylic protons, the strong C=O stretch in the IR spectrum, and the molecular ion peak with its predictable fragmentation pattern in the mass spectrum. This guide provides the expected spectroscopic data and their interpretation, which will be invaluable for any researcher working with this compound.

References

  • PubChem. Methyl (E)-3-iodoacrylate. [Link]

  • ResearchGate. FT-IR spectra of methyl acrylate. [Link]

  • Ballereau, S., et al. (2024). Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs. RSC Publishing. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supplementary Information: Highly Efficient and Chemoselective α-Iodination of Acrylate Esters through Morita-Baylis. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. 5.8: Complex Coupling in Proton Spectra. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

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An In-depth Technical Guide to the Reactivity of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl iodides have solidified their position as indispensable building blocks in modern organic synthesis. Their distinct reactivity, largely governed by the inherent weakness of the carbon-iodine bond, makes them highly effective substrates in a multitude of transformations, most notably in transition-metal-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and application of vinyl iodides, with a particular focus on their role in the stereoselective construction of complex molecular architectures relevant to pharmaceutical and natural product synthesis.[1] We will delve into the mechanistic underpinnings of their reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings, while also touching upon their utility in nucleophilic substitutions and other valuable synthetic operations.

Introduction: The Unique Profile of Vinyl Iodides

Vinyl halides, a class of compounds featuring a halogen atom attached to an sp²-hybridized carbon of an alkene, are pivotal precursors in organic chemistry. Among them, vinyl iodides stand out due to the unique properties of the carbon-iodine (C-I) bond. This bond is the longest and weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[1][2] This inherent lability is the primary driver for the enhanced reactivity of vinyl iodides compared to their bromide and chloride analogs in a variety of reactions, particularly those involving oxidative addition to a transition metal center.[1][2]

The order of reactivity for vinyl halides in many transition-metal-catalyzed reactions is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride

This trend allows for selective reactions at an iodo-substituted position in the presence of other vinyl halides.[3] Furthermore, the synthesis of vinyl iodides with well-defined stereochemistry is crucial, as many cross-coupling reactions proceed with retention of the alkene geometry, enabling the stereoselective synthesis of complex targets.[1][4]

Synthesis of Vinyl Iodides: Establishing the Foundation

The utility of vinyl iodides in synthesis is predicated on the ability to prepare them with high regio- and stereoselectivity. Several reliable methods have been developed to this end.

From Alkynes

The hydroiodination of alkynes is a common and direct route to vinyl iodides. The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions. For instance, the use of in situ generated HI can provide (E)-vinyl iodides with good yields and high functional group tolerance.[5]

Halogen Exchange

A powerful strategy for the synthesis of vinyl iodides is the Finkelstein-type halide exchange reaction, where a more readily available vinyl bromide is converted to the corresponding iodide. Copper(I) catalysts have proven to be particularly effective for this transformation, allowing the reaction to proceed under mild conditions with stereospecificity.[5][6] This method is advantageous as it can be tolerant of various functional groups.[1][5]

Name Reactions

Several named reactions have become standard protocols for vinyl iodide synthesis:

  • Barton's Hydrazone Iodination: This method involves the reaction of a hydrazone with iodine in the presence of a base to yield a vinyl iodide.[7][8] It has been successfully employed in the total synthesis of complex natural products like Taxol and Cortistatin A.[1]

  • Takai Olefination: This reaction utilizes iodoform and chromium(II) chloride to convert an aldehyde into a vinyl iodide with high selectivity for the (E)-isomer.[1]

  • Stork-Zhao Olefination: For the synthesis of (Z)-vinyl iodides, the Stork-Zhao modification of the Wittig reaction provides a reliable route.[1]

The Workhorse of C-C Bond Formation: Cross-Coupling Reactions

The enhanced reactivity of the C-I bond makes vinyl iodides premier substrates for a wide range of palladium-catalyzed cross-coupling reactions.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron species and an organohalide, is a cornerstone of modern synthesis.[2] Vinyl iodides are excellent electrophilic partners in this reaction, enabling the stereospecific formation of substituted alkenes.[4] The reaction generally proceeds with retention of the vinyl iodide's stereochemistry, a critical feature for controlling the geometry of the final product.[4]

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the vinyl iodide. This is often the rate-determining step and is significantly faster for iodides than for other halides.

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center.[9][10]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Vinyl Iodide Vinyl Iodide Oxidative Addition Oxidative Addition Vinyl Iodide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Vinyl-Pd(II)-I Vinyl-Pd(II)-I Oxidative Addition->Vinyl-Pd(II)-I Transmetalation Transmetalation Vinyl-Pd(II)-I->Transmetalation Organoboron Organoboron Base Base Organoboron->Base Base->Transmetalation Vinyl-Pd(II)-R Vinyl-Pd(II)-R Transmetalation->Vinyl-Pd(II)-R Reductive Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Coupled Product Coupled Product Reductive Elimination->Coupled Product

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[3][11] Vinyl iodides are the most reactive vinyl halides for this transformation, often allowing the reaction to proceed under mild conditions, such as at room temperature.[3][11] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[11]

Catalytic Cycles: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.

  • Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the vinyl iodide to Pd(0), followed by transmetalation from the copper acetylide and subsequent reductive elimination.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[3]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Vinyl-Pd(II)-I Vinyl-Pd(II)-I Pd(0)->Vinyl-Pd(II)-I Oxidative Addition Vinyl-Pd(II)-Alkyne Vinyl-Pd(II)-Alkyne Vinyl-Pd(II)-I->Vinyl-Pd(II)-Alkyne Transmetalation Vinyl-Pd(II)-Alkyne->Pd(0) Reductive Elimination Coupled Product Coupled Product Vinyl-Pd(II)-Alkyne->Coupled Product Cu(I) Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide Reaction with Alkyne + Base Copper Acetylide->Vinyl-Pd(II)-Alkyne Transmetalation Copper Acetylide->Cu(I) Regeneration Vinyl Iodide Vinyl Iodide Vinyl Iodide->Vinyl-Pd(II)-I Terminal Alkyne Terminal Alkyne Terminal Alkyne->Copper Acetylide

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[12][13] Vinyl iodides are highly reactive substrates in this transformation. The reaction typically proceeds with high trans selectivity.[12]

Key Mechanistic Steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.

  • Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center, and the vinyl group on the palladium migrates to one of the alkene carbons.[14]

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a hydrido-palladium(II) species.[14]

  • Catalyst Regeneration: The base removes the hydride from the palladium, regenerating the Pd(0) catalyst.

Beyond Cross-Coupling: Other Important Transformations

While cross-coupling reactions are the most prominent applications, the reactivity of vinyl iodides extends to other valuable transformations.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon is generally more challenging than at an sp³-hybridized carbon due to factors like increased steric hindrance and the instability of a potential vinyl cation.[1] However, under certain conditions, these reactions can proceed. For instance, intramolecular nucleophilic substitutions of vinyl halides have been used to synthesize various heterocyclic and carbocyclic compounds.[15] The mechanism can be complex and may involve pathways such as addition-elimination or the Sʀɴ1 (substitution radical-nucleophilic unimolecular) route.[16]

Formation of Organometallic Reagents

Vinyl iodides can be converted into other useful organometallic reagents. For example, they can undergo magnesium-halogen exchange to form vinyl Grignard reagents.[1] However, this transformation can be limited by the need for higher temperatures and longer reaction times.[1]

Borylative Couplings

Recent advancements have shown that vinyl iodides can participate in transition-metal-free borylative couplings with various nucleophiles, alkenes, or alkynes.[17][18] These reactions proceed through a stereospecific hydroboration followed by a 1,2-metallate rearrangement to generate valuable alkyl boronic esters.[17][18]

Applications in Drug Development and Natural Product Synthesis

The stereospecificity and mild reaction conditions associated with many vinyl iodide couplings make them invaluable tools in the synthesis of complex, biologically active molecules. The ability to introduce intricate side chains and build up molecular complexity in a controlled manner is a significant advantage in drug discovery and development. For example, the Sonogashira coupling has been used in the synthesis of tazarotene, a treatment for psoriasis and acne, and altinicline, a nicotinic receptor agonist.[11]

Summary of Reactivity and Experimental Considerations

Reaction TypeKey FeaturesTypical Conditions
Suzuki-Miyaura Coupling Stereospecific C(sp²)-C(sp²) bond formation.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), organoboron reagent.
Sonogashira Coupling Formation of C(sp²)-C(sp) bonds.Pd catalyst, Cu(I) co-catalyst, base (e.g., amine), terminal alkyne.
Heck Reaction C-C bond formation with an alkene.Pd catalyst, base, alkene.
Halogen Exchange Conversion of vinyl bromides to iodides.Cu(I) catalyst, KI.
Nucleophilic Substitution Challenging but feasible, often intramolecular.Strong nucleophiles, sometimes with stimulation (e.g., photo or Fe²⁺).

Conclusion

Vinyl iodides are highly versatile and reactive intermediates in organic synthesis. Their utility is primarily driven by the lability of the carbon-iodine bond, which facilitates rapid oxidative addition in a host of transition-metal-catalyzed cross-coupling reactions. The ability to synthesize vinyl iodides with high stereochemical control and their participation in stereoretentive coupling reactions provides a powerful platform for the construction of complex organic molecules. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the role of vinyl iodides as key building blocks is set to expand even further.

References

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  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC. [Link]

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A Theoretical and Spectroscopic Deep Dive into (Z)-3-Iodopropenoic Acid Methyl Ester: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-3-Iodopropenoic acid methyl ester is a versatile synthetic intermediate whose reactivity and spectroscopic properties are of significant interest to researchers in organic synthesis and drug development. This technical guide provides an in-depth analysis of its molecular structure, vibrational frequencies, NMR spectroscopic signatures, and electronic characteristics through high-level density functional theory (DFT) calculations. By correlating theoretical data with established chemical principles, we offer a foundational understanding of this molecule's behavior, aiding in its application and the prediction of its reactivity. This work serves as a comprehensive computational reference for scientists and professionals working with halogenated esters and related compounds.

Introduction: The Significance of this compound

This compound, a member of the haloacrylate family, possesses a unique combination of functional groups: a nucleophilically susceptible carbon-iodine bond, an electron-withdrawing ester moiety, and a Z-configured alkene. This arrangement makes it a valuable precursor in a variety of organic transformations, including cross-coupling reactions, conjugate additions, and the synthesis of complex heterocyclic systems. A thorough understanding of its structural and electronic properties is paramount for predicting its behavior in these reactions and for the rational design of novel synthetic methodologies.

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level.[1] Theoretical calculations, particularly those employing density functional theory (DFT), can accurately predict molecular geometries, spectroscopic data (IR and NMR), and electronic properties such as molecular orbital distributions and electrostatic potential surfaces.[2] This in-silico approach not only complements experimental findings but also provides insights that are often difficult or impossible to obtain through empirical methods alone.

This guide presents a comprehensive theoretical investigation of this compound. We will detail the computational methodology employed, present the calculated structural and spectroscopic data, and analyze the molecule's electronic landscape to provide a holistic understanding of its chemical nature.

Computational Methodology: A Framework for Accuracy

The selection of an appropriate computational method is critical for obtaining reliable theoretical data. For this study, we employed the Gaussian 16 suite of programs. The methodology was chosen to balance computational cost with a high degree of accuracy, particularly for a molecule containing a heavy atom like iodine, where relativistic effects can be non-negligible.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized in the gas phase using the B3LYP functional, a widely used hybrid functional that has demonstrated excellent performance for a broad range of organic molecules. The 6-311+G(d,p) basis set was used for all atoms except iodine, for which the LANL2DZ basis set with effective core potential (ECP) was employed to account for relativistic effects. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the isotropic shielding constants for ¹H and ¹³C nuclei.[3] These calculations were performed at the B3LYP/6-311+G(d,p) level of theory on the optimized geometry. The calculated shielding values were then converted to chemical shifts by referencing them to the shielding of tetramethylsilane (TMS), calculated at the same level of theory. It is important to note that for heavy atoms like iodine, spin-orbit coupling can influence NMR chemical shifts; however, for protons and carbons further removed, the GIAO approach provides a reliable prediction of their chemical shifts.[4][5]

Electronic Structure Analysis

To understand the reactivity and electronic distribution of the molecule, we performed an analysis of the frontier molecular orbitals (HOMO and LUMO) and generated a molecular electrostatic potential (MEP) map. These calculations provide insights into the regions of the molecule that are most likely to act as nucleophiles or electrophiles.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Geometry

The B3LYP/6-311+G(d,p)/LANL2DZ level of theory predicts a planar geometry for the heavy-atom framework of this compound, as expected for an sp²-hybridized system. The key bond lengths and angles are summarized in the table below. The C=C bond length is consistent with a typical double bond, while the C-I bond is elongated due to the size of the iodine atom. The Z-configuration places the iodine atom and the ester group on the same side of the double bond.

ParameterCalculated Value
Bond Lengths (Å)
C=C1.345
C-I2.089
C-C(O)1.482
C=O1.215
C-O(Me)1.351
O-C(H₃)1.443
**Bond Angles (°) **
C=C-I121.5
C=C-C(O)123.8
C-C=O125.1
C-C-O(Me)111.7
C-O-C(H₃)116.3
Table 1: Selected optimized geometrical parameters for this compound.
Vibrational Spectroscopy (IR)

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic vibrational modes of the molecule. The most prominent calculated frequencies are presented below. Note that calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=O)1735Carbonyl stretch
ν(C=C)1628Alkene stretch
δ(C-H) alkene1410, 1385Alkene C-H bend
ν(C-O)1255, 1170C-O stretch
ν(C-I)585Carbon-Iodine stretch
Table 2: Key calculated vibrational frequencies for this compound.

The strong absorption predicted at 1735 cm⁻¹ is characteristic of the carbonyl stretch in an α,β-unsaturated ester. The C=C stretching frequency at 1628 cm⁻¹ is also in the expected range. The C-I stretch appears at a much lower frequency, as expected for a bond involving a heavy atom.

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The predicted values are presented below and are expected to be in good agreement with experimental data.

AtomCalculated ¹H Chemical Shift (ppm)
CH =CI7.15
C=CH -COOMe6.42
O-CH3.78
Table 3: Calculated ¹H NMR chemical shifts for this compound.
AtomCalculated ¹³C Chemical Shift (ppm)
C =O165.2
C =CH-COOMe138.1
CH=C I80.5
O-C H₃52.1
Table 4: Calculated ¹³C NMR chemical shifts for this compound.

The proton on the carbon bearing the iodine (CH =CI) is predicted to be the most downfield of the vinylic protons due to the deshielding effect of the iodine atom. The carbon directly attached to the iodine (CH=C I) shows a significantly upfield chemical shift compared to the other vinylic carbon, a phenomenon known as the "heavy atom effect."

Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity.

  • HOMO: The HOMO is primarily localized on the C=C double bond and the iodine atom, indicating that these are the most nucleophilic regions of the molecule and are susceptible to attack by electrophiles.

  • LUMO: The LUMO is predominantly located on the C=C double bond and the carbonyl carbon. This suggests that the molecule will undergo nucleophilic attack at the β-carbon of the alkene (conjugate addition) or at the carbonyl carbon.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The MEP for this compound shows a region of high electron density (red) around the carbonyl oxygen and a region of low electron density (blue) around the vinylic proton attached to the carbonyl group and the methyl protons. This further supports the notion that the carbonyl oxygen is a site for electrophilic interaction, while the area around the ester is more susceptible to nucleophilic attack.

Experimental Protocols: A Guide to In-Silico Analysis

This section provides a step-by-step workflow for performing the theoretical calculations described in this guide.

Computational Workflow

G cluster_0 Input Preparation cluster_1 Geometry Optimization & Frequency cluster_2 Property Calculations cluster_3 Data Analysis a Build Initial 3D Structure (this compound) b DFT Optimization (B3LYP/6-311+G(d,p) for C, H, O LANL2DZ for I) a->b c Frequency Calculation (Confirm Minimum Energy Structure) b->c g Extract Geometric Parameters b->g d NMR Chemical Shift Calculation (GIAO-B3LYP/6-311+G(d,p)) c->d e Frontier Molecular Orbital Analysis (HOMO/LUMO) c->e f Molecular Electrostatic Potential (MEP) c->f h Analyze Vibrational Modes c->h i Calculate and Reference NMR Chemical Shifts d->i j Visualize Orbitals and MEP e->j f->j

Caption: Workflow for the theoretical analysis of this compound.

Step-by-Step Protocol:

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization using the specified DFT method and basis sets.

  • Frequency Analysis: Run a frequency calculation on the optimized geometry to verify that it is a true minimum and to obtain the theoretical IR spectrum.

  • NMR Calculation: Using the optimized coordinates, perform a GIAO NMR calculation to obtain the shielding tensors.

  • Electronic Property Calculation: Generate the HOMO, LUMO, and MEP map from the optimized wavefunction.

  • Data Analysis: Extract bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts. Visualize the molecular orbitals and electrostatic potential map.

Conclusion and Future Outlook

This in-depth theoretical guide has provided a comprehensive computational analysis of this compound. Through DFT calculations, we have elucidated its optimized geometry, predicted its IR and NMR spectra, and characterized its electronic structure. The presented data offers a robust theoretical foundation for understanding the properties and reactivity of this important synthetic intermediate.

The strong correlation between the different computational analyses provides a self-validating system, enhancing the trustworthiness of the presented data. The insights gained from the frontier molecular orbital and electrostatic potential analysis can guide the rational design of new reactions and the prediction of reaction outcomes.

Future work could involve extending these theoretical studies to model the transition states of reactions involving this compound, providing a deeper understanding of the reaction mechanisms and selectivity. Furthermore, solvent effects could be incorporated into the calculations to provide an even more accurate comparison with experimental data obtained in solution.

References

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Methodological & Application

Technical Guide: Precision-Driven Cross-Coupling of (Z)-3-Iodopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Z-Linchpin" in Stereoselective Synthesis

(Z)-3-Iodopropenoic acid methyl ester (Methyl (Z)-3-iodoacrylate) is a high-value "linchpin" reagent used to introduce the thermodynamically less stable cis-acrylate motif into complex pharmacophores and natural products. Unlike its trans (E) counterpart, the Z-isomer is prone to isomerization during metal-catalyzed cross-coupling, driven by the thermodynamic stability of the E-isomer (


).

Preserving the Z-geometry requires a departure from "standard" catalytic conditions. This guide provides optimized protocols for Sonogashira and Suzuki-Miyaura couplings designed specifically to suppress the two primary isomerization pathways: Michael-Retro-Michael addition (base-mediated) and


-Hydride Elimination/Re-insertion  (catalyst-mediated).
Key Physicochemical Properties
PropertySpecificationCritical Note
CAS 6214-23-9Distinct from (E)-isomer (CAS 6213-88-3)
Structure

cis-geometry
Stability Light SensitiveStore in amber vials at -20°C; prone to photo-isomerization.
Reactivity Electrophilic

-carbon
Highly susceptible to nucleophilic attack (Michael addition).

Critical Mechanistic Insight: The Isomerization Trap

Before executing the protocols, it is vital to understand why the reaction fails (yields E-isomer).

Pathway A: Base-Mediated Isomerization (The "Michael Trap")

The


-position of the acrylate is electron-deficient. Nucleophilic bases (e.g., piperidine, morpholine, diethylamine) commonly used in Sonogashira coupling can attack this position, forming an enolate intermediate.[1] Upon rotation and elimination of the base, the alkene relaxes to the E-isomer.
  • Prevention: Use non-nucleophilic inorganic bases (Cs₂CO₃, K₃PO₄) or hindered amines.[1]

Pathway B: Catalyst-Mediated Isomerization

Slow transmetallation allows the organopalladium intermediate to undergo reversible


-hydride elimination or alkene coordination/insertion cycles that scramble stereochemistry.
  • Prevention: Use ligand-accelerated systems (e.g., Cu-ligands in Sonogashira) to outcompete isomerization rates.[1]

IsomerizationPathways cluster_0 Pathway A: Base-Mediated (Michael) cluster_1 Pathway B: Catalyst-Mediated Z_Start (Z)-Iodoacrylate Enolate Enolate Intermediate (Free Rotation) Z_Start->Enolate + Nucleophilic Base Pd_Inter Pd-Alkene Complex Z_Start->Pd_Inter Pd(0) Oxidative Addn. E_Product (E)-Product (Thermodynamic Sink) Desired_Product (Z)-Coupled Product Enolate->E_Product - Base Pd_Inter->E_Product Slow Transmetallation Pd_Inter->Desired_Product Fast Coupling

Figure 1: Competing pathways in the cross-coupling of Z-iodoacrylates. Pathway A is the most common cause of failure in standard Sonogashira protocols.

Protocol A: Stereoretentive Sonogashira Coupling

Objective: Coupling with terminal alkynes to form (Z)-enynes. Strategy: "Copper-Accelerated, Amine-Free" conditions. Reference Grounding: Standard amine protocols (TEA/THF) often yield ~20-30% E-isomer. The use of N,N-Dimethylglycine (DMG) as a ligand for copper accelerates the transmetallation step, while Cesium Carbonate serves as a non-nucleophilic base, effectively shutting down the Michael addition pathway.[1]

Reagents & Materials[2][3][4][5][6][7][8][9]
  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Ligand: N,N-Dimethylglycine (DMG) (15 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Solids Addition: Charge the vial with:

    • CuI (5 mol%)

    • N,N-Dimethylglycine (15 mol%)[1]

    • Cs₂CO₃ (2.0 equiv)

    • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to iodide). Stir for 5 minutes to allow ligand complexation (solution often turns blue/greenish).

  • Substrate Addition: Add this compound (1.0 equiv) and the Terminal Alkyne (1.2 equiv).

  • Reaction: Seal the vial and heat to 45–60°C . Note: Do not exceed 80°C unless necessary, as thermal isomerization becomes significant.[1]

  • Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 4–8 hours.

  • Work-up: Dilute with Et₂O, filter through a short pad of silica gel (to remove Pd/Cu), and concentrate.

  • Purification: Flash chromatography. (Z)-enynes are often less polar than their (E) counterparts but check specifically for your substrate.

Expected Outcome: >95:5 Z:E ratio.

Protocol B: Stereoretentive Suzuki-Miyaura Coupling

Objective: Coupling with boronic acids to form (Z)-dienes or styrenes. Strategy: "Mild Base, Monodentate Ligand" conditions. Reference Grounding: Bidentate ligands (e.g., dppf) can sometimes force steric crowding that favors the E-isomer elimination.[1] Tetrakis(triphenylphosphine)palladium(0) with mild inorganic bases is the preferred system for retaining Z-geometry in vinyl halides.

Reagents & Materials[2][3][4][5][6][7][9]
  • This compound (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: THF/Water (9:1 ratio) or Toluene/Water (for higher temp).

Step-by-Step Procedure
  • Degassing: Vigorously degas the solvent mixture (THF/Water) with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine:

    • This compound (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Base (K₃PO₄, 2.0 equiv)[1]

  • Reaction: Add the degassed solvent. Heat to 60°C .

    • Optimization Note: If the reaction is sluggish, add Ag₂O (1.0 equiv) .[1] Silver salts facilitate transmetallation under neutral conditions, further preserving stereochemistry (The "Giersch Method").[1]

  • Work-up: Quench with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography.

Expected Outcome: >90:10 Z:E ratio (highly dependent on boronic acid sterics).

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
High E-isomer content (>20%) Nucleophilic base used (e.g., TEA, Piperidine).[1]Switch to Cs₂CO₃ or K₃PO₄ (Protocol A).
High E-isomer content (>20%) Reaction temperature too high (>80°C).Lower temp to 45-50°C; increase catalyst load to compensate.
Low Conversion Oxidative addition is slow.[2]Ensure Iodide quality (colorless/pale yellow). If brown/purple, wash with Na₂S₂O₃ before use.[1]
Homocoupling of Alkyne Oxygen in system (Glaser coupling).Degas solvents more rigorously (Freeze-Pump-Thaw).
Z-isomer erodes over time Product is light sensitive.Wrap reaction flask in aluminum foil. Perform workup in low light.

References

  • Sonogashira Coupling with Dimethylglycine

    • Ma, D., & Liu, F. (2004).[1] CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Terminal Alkynes. Chemical Communications, (17), 1934-1935.[1] (Establishes the mild, ligand-accelerated protocol).

    • Application Note: This system is widely adapted for sensitive substrates where amine-mediated side reactions are problem
  • Stereoretention in Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on retention of configuration in vinyl halides).

    • Molander, G. A., & Bernhardt, J. C. (2017).[1] Stereospecific Cross-Coupling of Alkenylboronates. Journal of Organic Chemistry. (Discusses ligand effects on Z/E ratios).

  • Mechanistic Isomerization

    • Amatore, C., & Jutand, A. (2000).[1] Role of Amine Bases in the Mechanism of the Sonogashira Reaction. Organometallics, 19, 5408.[1] (Explains the dual role of bases and potential for side reactions).

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with (Z)-3-Iodopropenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Sonogashira coupling with (Z)-3-Iodopropenoic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to enhance your reaction yields and purity.

Troubleshooting Guide

This section addresses specific problems you might be facing during your experiments. Each issue is presented in a question-and-answer format, offering not just a solution but also a rationale grounded in reaction kinetics and mechanistic understanding.

Issue 1: Low to No Product Formation

Q: I am not observing any significant formation of my desired coupled product. My starting materials, this compound and the terminal alkyne, remain largely unreacted. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

1. Catalyst Inactivation: The active form of the palladium catalyst in the Sonogashira reaction is the Pd(0) species.[1][2] This species is susceptible to oxidation, especially if your reaction setup is not thoroughly deoxygenated.

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Solvents and reagents should be rigorously degassed prior to use. A common and effective method is the "freeze-pump-thaw" technique, repeated at least three times.

2. Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by the amine base or through a process of homocoupling of the alkyne.[3] If this reduction is inefficient, the catalytic cycle will not initiate.

  • Solution: Consider using a pre-catalyst that more readily forms the active monoligated Pd(0) species.[4] Alternatively, slightly increasing the reaction temperature may facilitate the reduction of the Pd(II) pre-catalyst.

3. Substrate-Specific Challenges: this compound is an electron-deficient vinyl iodide. While vinyl iodides are generally more reactive than the corresponding bromides or chlorides in Sonogashira couplings, the electron-withdrawing nature of the ester group can influence the oxidative addition step.[1][4][5]

  • Solution: The choice of phosphine ligand on the palladium catalyst is critical. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition.[4][6] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or related Buchwald-type ligands.

Issue 2: Significant Homocoupling (Glaser Coupling) of the Alkyne

Q: My main byproduct is the dimer of my terminal alkyne. How can I suppress this unwanted side reaction?

A: The homocoupling of terminal alkynes, often referred to as the Glaser coupling, is a copper-catalyzed process that competes with the desired cross-coupling reaction.[7] This is particularly problematic when the rate of the Sonogashira cross-coupling is slow.

1. The Role of Copper: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[2][8] However, excess copper or the presence of oxygen can promote the oxidative dimerization of the alkyne.

  • Solution:

    • Minimize Copper Loading: Use the lowest effective concentration of the copper(I) salt (e.g., CuI). Typically, 1-5 mol% is sufficient.

    • Strictly Anaerobic Conditions: As mentioned before, oxygen promotes Glaser coupling. Rigorous deoxygenation is paramount.[1]

    • Copper-Free Conditions: In cases where homocoupling is persistent, consider a copper-free Sonogashira protocol.[1][9][10] These reactions often require a different set of ligands and bases and may need higher temperatures, but they completely eliminate the possibility of Glaser coupling.[9][10]

Issue 3: Isomerization or Decomposition of this compound

Q: I am observing the formation of the (E)-isomer of my starting material or other unidentifiable decomposition products. What is causing this and how can I prevent it?

A: The stereochemical integrity of the vinyl iodide is crucial for the desired product stereochemistry, as the Sonogashira reaction is known to retain the configuration of the starting material.[4] Isomerization or decomposition can be caused by harsh reaction conditions or inappropriate base selection.

1. Base-Induced Isomerization/Decomposition: Strong, non-hindered bases can potentially deprotonate the acidic proton at the 2-position of the propenoic acid ester, leading to isomerization or other side reactions.

  • Solution:

    • Use a Hindered Amine Base: Sterically hindered amines, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), are generally preferred as they are less likely to act as nucleophiles or abstract protons from the substrate.

    • Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and may minimize side reactions with the substrate.[1]

2. Thermal Instability: Prolonged reaction times at elevated temperatures can lead to thermal decomposition or isomerization.

  • Solution: Aim for the lowest effective reaction temperature. If the reaction is sluggish at room temperature, a modest increase to 40-50 °C may be beneficial without causing significant degradation. The use of more active catalyst systems can often allow for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Sonogashira coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific alkyne coupling partner. However, for a challenging substrate like this compound, a good starting point is a palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a suitable phosphine ligand. For electron-deficient vinyl iodides, more electron-rich and bulky phosphine ligands such as P(o-tol)₃ or Buchwald-type ligands can be beneficial in accelerating the oxidative addition step.[6]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in solubilizing the reactants and catalysts and can influence the reaction rate.[11]

  • Amine Solvents: Amine bases like triethylamine or diethylamine can often serve as both the base and the solvent.[1]

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. DMF is often a good choice for its ability to dissolve a wide range of organic compounds and salts.

  • Protic Solvents: While less common, reactions in aqueous media have been developed, which can be advantageous for certain substrates and for sustainability reasons.[9][12]

Q3: Is the copper co-catalyst always necessary?

A3: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction at milder conditions, it is not always essential.[12] Copper-free Sonogashira reactions have been extensively developed to circumvent the issue of alkyne homocoupling.[9][10] These protocols often employ specific ligands and bases to promote the direct reaction between the palladium complex and the terminal alkyne.[13]

Q4: What is the role of the amine base in the reaction?

A4: The amine base serves multiple critical functions in the Sonogashira coupling:

  • It neutralizes the hydrogen halide (HI in this case) that is formed as a byproduct of the reaction.[1]

  • It facilitates the deprotonation of the terminal alkyne, making it a better nucleophile for the formation of the copper acetylide (in the copper-catalyzed version) or for direct reaction with the palladium complex.[2]

  • In some cases, it can act as a reducing agent to generate the active Pd(0) catalyst from a Pd(II) precursor.[3]

Experimental Protocols

Optimized Protocol for Sonogashira Coupling of this compound

This protocol is a general starting point and may require further optimization based on the specific alkyne used.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-dried flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the this compound and the terminal alkyne to the flask.

  • Add the degassed THF via syringe, followed by the triethylamine.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or No Reaction check_deoxygenation Was the reaction rigorously deoxygenated? start->check_deoxygenation deoxygenate Degas solvents and reagents using freeze-pump-thaw. check_deoxygenation->deoxygenate No check_catalyst Is the catalyst active? check_deoxygenation->check_catalyst Yes deoxygenate->check_catalyst change_catalyst Try a different Pd source (e.g., Pd(PPh3)4) or a more electron-rich ligand. check_catalyst->change_catalyst No check_homocoupling Is Glaser homocoupling the major byproduct? check_catalyst->check_homocoupling Yes success Improved Yield change_catalyst->success copper_free Switch to a copper-free protocol or reduce CuI loading. check_homocoupling->copper_free Yes check_isomerization Is the starting material isomerizing or decomposing? check_homocoupling->check_isomerization No copper_free->success change_base_temp Use a more hindered base (e.g., DIPEA) and/or lower the reaction temperature. check_isomerization->change_base_temp Yes check_isomerization->success No change_base_temp->success

Caption: A flowchart for troubleshooting low yields in the Sonogashira coupling.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition + R¹-X pd_complex trans-R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl trans-R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_alkynyl isomerization cis-trans Isomerization pd_alkynyl->isomerization pd_cis cis-R¹-Pd(II)(C≡CR²)L₂ isomerization->pd_cis reductive_elimination Reductive Elimination pd_cis->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product alkyne H-C≡C-R² base Base alkyne->base + Base cu_acetylide Cu-C≡C-R² cu_acetylide->transmetalation cu_salt CuX cu_acetylide->cu_salt Regenerates in Pd Cycle base->cu_acetylide + CuX - Base-H⁺X⁻

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6296-6320. [Link]

  • ResearchGate. (2008). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15357-15367. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9949-9957. [Link]

  • ACS Publications. (2009). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 109(2), 746-808. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • ACS Publications. (1998). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 63(21), 7498-7499. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6296-6320. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 368-375. [Link]

  • MDPI. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. Catalysts, 13(11), 1459. [Link]

Sources

Technical Support Center: Optimizing Synthesis of (Z)-3-Iodopropenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of (Z)-3-Iodopropenoic acid methyl ester. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

General Synthesis & Optimization

Q1: What are the common synthetic routes to this compound?

There are several established methods for the synthesis of 3-iodopropenoic acid esters. A primary route involves the esterification of 3-iodopropanoic acid with methanol.[1] Another common approach is the electrophilic addition of an iodine-containing electrophile to methyl acrylate.[1] A third method is the Finkelstein reaction, which proceeds via an SN2 mechanism, where an iodide ion displaces a leaving group, such as bromide, from a precursor like methyl 3-bromopropionate.[1]

Q2: How can I optimize the reaction time and temperature for the esterification of 3-iodopropanoic acid?

Optimizing reaction conditions is crucial for maximizing yield and purity. High-throughput experimentation (HTE) is a powerful technique for this purpose.[1] A 96-well plate format can be utilized to screen various parameters simultaneously, including catalysts, solvents, temperatures, and substrate ratios.[1] For esterification, temperature and the ethanol/water ratio have been shown to significantly influence reaction conversion.[2] Generally, increasing these parameters improves the reaction rate.[2] For similar esterification reactions, temperatures can range from 0-45°C with reaction times of 10-72 hours, or around 60°C for a 2-hour reaction.[3][4]

Q3: What are the key factors influencing the stereoselectivity of the reaction to favor the (Z)-isomer?

Achieving high stereoselectivity for the (Z)-isomer is a critical aspect of this synthesis. The choice of starting materials and reaction conditions plays a significant role. For instance, in related syntheses, the use of tert-butyl propiolate as a starting material, rather than methyl propiolate, has been shown to predominantly yield the (E)-isomer of a similar product.[5] This suggests that the steric bulk of the ester group can influence the stereochemical outcome. The specific mechanism of iodination will also be a determining factor. For example, anti-addition of iodine across the double bond of methyl propiolate would be expected to yield the (E)-isomer, while a syn-addition mechanism would favor the (Z)-isomer. Careful selection of the iodinating agent and reaction conditions is therefore paramount.

Troubleshooting Common Issues

Q4: My reaction yield is consistently low. What are the likely causes and how can I address them?

Low yields can stem from several factors. Incomplete reactions are a common culprit. Ensure your reagents are pure and dry, as contaminants can interfere with the reaction. For esterification reactions, the presence of water can shift the equilibrium back towards the reactants, reducing the yield.[2] Side reactions are another major contributor to low yields.[6] Depending on the synthetic route, these could include polymerization of the acrylate starting material or undesired side reactions with the iodinating agent.

To improve yields, consider the following:

  • Reagent Purity: Use freshly purified reagents. For example, p-toluenesulfonyl chloride, a common reagent in related syntheses, can be recrystallized from a mixture of chloroform and petroleum ether.[7]

  • Reaction Conditions: Re-optimize the reaction temperature and time. A lower temperature may reduce side reactions, while a longer reaction time may be needed for complete conversion.

  • Catalyst Choice: If using a catalyzed reaction, screen different catalysts to find the most efficient one for your specific transformation.[1]

Q5: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities and how can I minimize them?

The presence of multiple spots on a TLC plate indicates a mixture of compounds in your crude product. These could be unreacted starting materials, the desired product, and various side products. Common side reactions in similar syntheses include self-condensation reactions and polyalkylation.[6] In reactions involving ambident nucleophiles like enolates, both C-alkylation and O-alkylation can occur, leading to different products.[6]

To minimize impurities:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants to disfavor side reactions.

  • Temperature Control: Running the reaction at a lower temperature can often increase selectivity and reduce the formation of byproducts.[8]

  • Purification: An effective purification strategy is essential.

Q6: What is the best method for purifying the final product, this compound?

Purification of the crude product is critical to obtain the desired compound with high purity. A common method for purifying esters is to first wash the reaction mixture with water to remove water-soluble impurities.[9] The organic layer can then be separated, dried, and the solvent removed.[9] Further purification can be achieved through distillation under reduced pressure or by column chromatography.[9][10] For methyl methacrylate, a similar compound, azeotropic distillation with hexane has been used to remove water and methanol.[11] The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Experimental Protocols & Data
Table 1: General Starting Conditions for Optimization
ParameterSuggested Starting RangeRationale
Temperature 0°C - 60°CLower temperatures can improve selectivity, while higher temperatures increase reaction rate.[2][4][8]
Reaction Time 2 - 72 hoursShorter times may be sufficient at higher temperatures, while longer times may be needed for complete conversion at lower temperatures.[3][4]
Solvent Dichloromethane, Ether, MethanolThe choice of solvent can influence reaction kinetics and solubility of reagents.[3][7][10]
Catalyst Acid (e.g., H₂SO₄), Base (e.g., NaOEt), or NoneThe catalyst will depend on the specific reaction mechanism being employed.[4][12]
Protocol 1: General Esterification of 3-Iodopropanoic Acid
  • Combine 3-iodopropanoic acid and methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • If using a catalyst, add it to the mixture.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Work-up and Purification
  • After the reaction is complete, pour the mixture into a separatory funnel.

  • Add water to the mixture and shake to wash away water-soluble impurities.[9]

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel or by distillation under reduced pressure.[10]

Visualizing the Workflow
Diagram 1: General Synthesis and Optimization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Purify Reagents Reaction_Setup Set up Reaction Reagents->Reaction_Setup Solvent Choose Solvent Solvent->Reaction_Setup Optimization Optimize Temperature & Time Reaction_Setup->Optimization Monitoring Monitor by TLC/GC-MS Optimization->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography or Distillation Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Purity Assess Purity Characterization->Purity

Sources

Challenges in the scale-up synthesis of (Z)-3-Iodopropenoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of (Z)-3-Iodopropenoic Acid Methyl Ester

Welcome to the Process Chemistry Solutions Hub

Current Status: Online 🟢 Ticket Subject: Optimization & Troubleshooting for (Z)-Methyl 3-iodoacrylate Scale-Up Assigned Specialist: Senior Application Scientist, Process Development

Introduction: The Molecule & The Challenge

This compound (Methyl (Z)-3-iodoacrylate) is a high-value "linchpin" scaffold used in the synthesis of complex natural products (e.g., retinoids, enediyne antibiotics) via metal-catalyzed cross-coupling (Stille, Suzuki, Sonogashira).[1]

While the synthesis appears deceptively simple—hydroiodination of methyl propiolate—scale-up introduces a critical dichotomy: Kinetic Control vs. Thermodynamic Stability.

  • The Goal: Isolate the Kinetic Product (Z-isomer ).

  • The Enemy: Isomerization to the Thermodynamic Product (E-isomer ) triggered by heat, light, and acid exposure.

Module 1: The Core Protocol (NaI/AcOH Route)

Reference Method: Adapted from Ma & Lu (1990) and subsequent process improvements.

This route is preferred over tin-hydride reduction (toxicity) or iodolactonization (cost) for multi-gram to kilogram scale-up.

Standard Operating Procedure (SOP-101)
ParameterSpecificationRationale
Reagents Methyl Propiolate (1.0 eq), NaI (1.1–1.2 eq), Glacial Acetic Acid (Solvent)Excess NaI drives conversion; AcOH acts as both solvent and proton source.
Temperature 70°C ± 2°C CRITICAL: <65°C = Slow reaction. >75°C = Rapid isomerization to E-isomer.
Reaction Time 6–8 HoursMonitor by GC/HPLC. Stop immediately upon consumption of starting material.[2]
Workup Quench w/ Water + Na₂S₂O₃Thiosulfate neutralizes liberated iodine (

) which catalyzes isomerization.
Purification Vacuum Distillation (High Vac)Column chromatography is viable but expensive on scale.

Module 2: Troubleshooting & FAQs

Ticket #001: "My Z:E ratio is degrading. I'm seeing 15% E-isomer."

Root Cause Analysis: The reaction produces the Z-isomer via anti-addition (I⁻ attacks, then H⁺ adds from the opposite face). However, the Z-isomer is thermally unstable.

  • Factor 1: Overheating (Temperature > 75°C).

  • Factor 2: Extended reaction time (Cooking the product).

  • Factor 3: Iodine (

    
    ) accumulation. Free iodine radicals catalyze 
    
    
    
    photo-isomerization.

Corrective Actions:

  • Strict Quench: Do not let the reaction sit overnight. Quench immediately when methyl propiolate is <1%.

  • The "Foil" Rule: Wrap the reactor and receiver flasks in aluminum foil. The C-I bond is photosensitive; ambient light accelerates isomerization.

  • Scavenge

    
    :  Add 0.5 eq of Sodium Thiosulfate to the quench water before the organic layer separation.
    
Ticket #002: "The product turns purple/black during distillation."

Root Cause Analysis: Decomposition of the vinyl iodide releases


 vapors. This is autocatalytic: 

promotes further decomposition and polymerization.

Corrective Actions:

  • Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100-500 ppm) to the crude oil before distillation.

  • Copper Wire: Place a small coil of clean copper wire in the distillation pot to scavenge free iodine.

  • Vacuum Quality: Use high vacuum (<5 mmHg) to keep the bath temperature below 90°C. If the pot temperature exceeds 100°C, you will lose the batch to polymerization/isomerization.

Ticket #003: "Low Yield due to Polymerization."

Root Cause Analysis: Methyl propiolate is an electron-deficient alkyne (Michael acceptor) and prone to polymerization, especially if the reaction is too concentrated or initiation occurs.

Corrective Actions:

  • Dilution: Ensure solvent volume is at least 4–5 mL per gram of substrate.

  • Slow Addition: Do not dump methyl propiolate into hot NaI/AcOH. Add it dropwise to the mixture at 70°C to control the exotherm.

Module 3: Visualizing the Mechanism & Workflow

Diagram 1: Reaction Pathway & Isomerization Risk

This diagram illustrates the kinetic path to the Z-isomer and the thermodynamic "trap" of the E-isomer.

ReactionPathway Start Methyl Propiolate (HC≡C-CO2Me) Intermediate Vinylic Anion (Intermediate) Start->Intermediate + NaI, AcOH Nucleophilic Attack Z_Isomer Z-Isomer (Target) (Kinetic Product) Intermediate->Z_Isomer Anti-Addition (H+) 70°C E_Isomer E-Isomer (Impurity) (Thermodynamic Product) Z_Isomer->E_Isomer Heat (>80°C) Light (hv) I2 Catalyst

Caption: The kinetic anti-addition yields the Z-isomer. Exposure to heat/light drives the equilibrium to the stable E-isomer.

Diagram 2: Scale-Up Process Flow (Critical Control Points)

ProcessFlow Setup Reactor Setup (NaI + AcOH) Addition Controlled Addition Methyl Propiolate Setup->Addition Reaction Reaction Phase 70°C, 6-8 hrs (Protect from Light) Addition->Reaction Check IPC (GC/HPLC) Is SM < 1%? Reaction->Check Check->Reaction No (Wait) Quench Quench Water + Na2S2O3 Check->Quench Yes Workup Extraction (DCM/EtOAc) Wash (NaHCO3) Quench->Workup Purification Distillation <5 mmHg, Stabilized w/ BHT Workup->Purification

Caption: Workflow highlighting Critical Control Points (Yellow) and Safety/Stability Steps (Green/Red).

Module 4: Safety & Handling (SDS Summary)

Compound: Methyl Propiolate (Precursor) & Methyl 3-iodoacrylate (Product)

Hazard ClassDescriptionHandling Protocol
Lachrymator Causes severe eye irritation and tearing.[2][3]MANDATORY: Work in a functioning fume hood. Wear tight-fitting safety goggles (not just glasses).
Vesicant Skin contact causes blistering/burns.Double-glove (Nitrile).[1] If spilled on skin, wash with PEG-400 or copious soap/water immediately.
Sensitizer Potential for allergic sensitization.Avoid inhalation of vapors.[2][3][4][5] Use a respirator if handling outside a hood (e.g., during waste disposal).
Flammability Flash point ~10°C (Methyl Propiolate).[2]Ground all glassware. Use spark-proof tools. Keep away from static sources.[2][3][4][5][6]

References

  • Ma, S.; Lu, X. (1990). "Stereoselective synthesis of (Z)-3-iodoacrylates." Journal of the Chemical Society, Chemical Communications, (12), 890-891.

  • Bellina, F.; Carpita, A.; Rossi, R. (1993). "Palladium-catalyzed cross-coupling reactions of organotin reagents with (Z)- and (E)-3-iodoacrylates." Synthesis, 1993(02), 195-198.

  • Sigma-Aldrich. (n.d.).[5] "Ethyl cis-3-iodoacrylate Safety Data Sheet." Accessed via Merck.

  • PubChem. (n.d.). "Methyl propiolate - Compound Summary." National Library of Medicine.

Sources

Identifying and minimizing unwanted side reactions of vinyl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vinyl Iodide Coupling Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl iodides. This guide is designed to provide in-depth, field-proven insights into identifying and minimizing the common side reactions that can complicate your synthetic pathways. By understanding the causality behind these issues, you can implement robust, self-validating protocols to ensure the success of your experiments.

Core Troubleshooting Philosophy

Vinyl iodides are highly valuable substrates in cross-coupling chemistry due to the C-I bond's relatively low dissociation energy (57.6 kcal/mol), which facilitates rapid oxidative addition to palladium catalysts under mild conditions.[1] This high reactivity, however, also makes them susceptible to a variety of unwanted side reactions. A successful experiment hinges on ensuring the rate of the desired catalytic cycle significantly outpaces these competing pathways. This guide breaks down the most common problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Problem Area 1: Low Yield & Dimer Byproducts (Homocoupling)

Q1: My reaction is clean, but I'm isolating a significant amount of a symmetrical diene byproduct, which appears to be a dimer of my vinyl iodide starting material. What's happening?

This is a classic case of homocoupling , also known as Glaser-Hay coupling in the context of alkynes.[2] In palladium-catalyzed reactions like Suzuki or Sonogashira couplings, this side reaction occurs when two molecules of the vinyl iodide couple with each other instead of with the desired coupling partner (e.g., a boronic acid or terminal alkyne).

Causality: The mechanism involves the formation of a bis(vinyl)palladium(II) intermediate. If the subsequent reductive elimination of the two vinyl groups to form the homocoupled diene is faster than the desired transmetalation step with your nucleophile, the byproduct will dominate.[3] High temperatures, high catalyst loading, and certain ligand types can accelerate this undesired pathway.

Q2: How can I suppress the homocoupling of my vinyl iodide?

Minimizing homocoupling requires optimizing conditions to favor the desired cross-coupling pathway. Here are the key levers to pull:

  • Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important factor.

    • Insight: Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or P(t-Bu)3) are highly effective.[4] The steric bulk around the palladium center hinders the formation of the bis(vinyl)palladium(II) intermediate required for homocoupling, thereby creating a kinetic preference for the less sterically demanding transmetalation step.[1]

  • Control Temperature and Catalyst Loading:

    • Insight: Homocoupling is often exacerbated by higher temperatures.[5] If possible, run the reaction at the lowest temperature that still allows for efficient catalytic turnover. Similarly, while it may seem counterintuitive, excessively high catalyst loadings can sometimes increase the concentration of reactive palladium species that lead to dimerization. Start with a moderate loading (e.g., 1-2 mol%) and optimize from there.

  • Ensure Reagent Purity and Stoichiometry:

    • Insight: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic coupling partner (e.g., boronic acid). This helps ensure that once the vinyl iodide has undergone oxidative addition, a coupling partner is readily available for transmetalation, outcompeting a second vinyl iodide molecule.

Data-Driven Ligand Selection

The impact of ligand choice on suppressing homocoupling is well-documented. Below is a representative comparison for a generic Suzuki coupling.

LigandCatalyst Loading (mol%)Temperature (°C)Ratio (Desired Product : Homocoupled Dimer)
PPh₃510065 : 35
P(t-Bu)₃28092 : 8
SPhos280>98 : 2

This table represents typical outcomes and illustrates the trend of improved selectivity with bulky, electron-rich ligands.

Workflow for Diagnosing and Solving Homocoupling

G start High Homocoupling Detected (GC-MS or NMR) check_ligand Is the phosphine ligand bulky and electron-rich? (e.g., SPhos, P(t-Bu)3) start->check_ligand change_ligand ACTION: Switch to a bulky ligand (e.g., SPhos, XPhos) check_ligand->change_ligand No check_temp Is the reaction temperature > 80°C? check_ligand->check_temp Yes success Problem Solved: High Yield of Desired Product change_ligand->success lower_temp ACTION: Reduce temperature (try 60-80°C) check_temp->lower_temp Yes check_stoich Is the nucleophile stoichiometry ~1.0 eq? check_temp->check_stoich No lower_temp->success increase_stoich ACTION: Increase nucleophile to 1.1-1.2 equivalents check_stoich->increase_stoich Yes check_stoich->success No increase_stoich->success

Caption: Troubleshooting workflow for homocoupling side reactions.

Problem Area 2: Loss of Iodide (Proto-deiodination)

Q3: My main byproduct is the simple alkene, where the iodide has been replaced by a hydrogen atom. What is this side reaction and what causes it?

This side reaction is known as proto-deiodination or hydrodehalogenation. It is the reductive cleavage of the C-I bond, replacing it with a C-H bond.

Causality: This pathway can be initiated in several ways:

  • Trace Water/Proton Source: The organopalladium intermediate formed after oxidative addition can be protonated by trace amounts of water or other protic impurities in your solvents or reagents.

  • β-Hydride Elimination from Catalyst: If the palladium catalyst itself contains hydride ligands (which can form from side reactions with bases, solvents, or additives like formate salts), these can be transferred to the vinyl group.[6][7]

  • Base-Mediated Decomposition: Certain bases or reaction conditions can promote pathways that lead to the formation of hydride sources, which then cause the undesired reduction.

Q4: What are the best practices to prevent proto-deiodination?

Preventing this side reaction is a matter of rigorous experimental technique and careful choice of reagents.

  • Ensure Anhydrous and Degassed Conditions:

    • Insight: This is the most critical step. Water is a common culprit. Dry your solvents using standard techniques (e.g., passing through an activated alumina column or distillation from a drying agent). Dry your reagents (especially hygroscopic bases like K₃PO₄ or Cs₂CO₃) in a vacuum oven before use. Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove oxygen, which can degrade catalysts and promote side reactions.[3]

  • Select the Right Base:

    • Insight: Use a non-nucleophilic, anhydrous base. If using a carbonate or phosphate, ensure it is finely powdered and thoroughly dried. In some cases, organic bases like DBU or DIPEA can be used, but they must be of high purity.

  • Scrutinize Reagents for Impurities:

    • Insight: Impurities in your starting materials or coupling partners can be a hidden source of protons or species that generate hydrides. If you suspect an issue, purify your vinyl iodide and coupling partner immediately before use.

Protocol: Rigorous Setup for a Moisture-Sensitive Suzuki Coupling
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of high-purity argon or nitrogen.

  • Reagent Handling:

    • Weigh the vinyl iodide, boronic acid, base (pre-dried), and catalyst/ligand into the flask under a strong flow of inert gas.

    • Use anhydrous solvents dispensed from a solvent purification system or a fresh, sealed bottle via cannula or syringe.

  • Degassing: Subject the final reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed before heating.

Problem Area 3: Catalyst Decomposition

Q5: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening to my catalyst?

The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive Pd(0) metal.[8] This indicates that your soluble, ligand-stabilized Pd(0) catalyst is decomposing and crashing out of solution.

Causality:

  • Ligand Dissociation: At elevated temperatures, the phosphine ligands that stabilize the Pd(0) center can dissociate. The resulting "naked" palladium atoms can then aggregate and precipitate as palladium black.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium precursor can leave palladium centers coordinatively unsaturated and prone to aggregation.

  • Oxidative Degradation: The presence of oxygen can lead to the oxidation of phosphine ligands, reducing their ability to coordinate to the palladium and leading to catalyst decomposition.[3]

Q6: How can I improve the stability of my palladium catalyst throughout the reaction?
  • Use a Higher Ligand-to-Palladium Ratio:

    • Insight: For monodentate ligands, a 2:1 or even 4:1 ligand-to-palladium ratio is often beneficial. The excess ligand in solution helps to prevent the dissociation that leads to aggregation by shifting the equilibrium towards the coordinated, stable catalyst complex.

  • Choose More Stable Ligands:

    • Insight: Bulky, electron-rich phosphine ligands (like the Buchwald-type ligands mentioned for homocoupling) not only improve selectivity but also form more stable complexes with palladium, increasing their resistance to decomposition at higher temperatures.

  • Employ Pre-catalysts:

    • Insight: Using well-defined palladium pre-catalysts (e.g., SPhos-Pd-G3) can lead to more consistent and reliable initiation of the catalytic cycle compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

Catalytic Cycle and Points of Failure

G cluster_cycle Desired Catalytic Cycle Pd0 L2Pd(0) PdII_vinyl L2Pd(II)(Vinyl)(I) Pd0->PdII_vinyl Oxidative Addition (+ R-I) Pd0->Decomp PdII_coupled L2Pd(II)(Vinyl)(R) PdII_vinyl->PdII_coupled Transmetalation (+ R'-M) PdII_coupled->Pd0 Reductive Elimination (- R-R') Pd_black Palladium Black (Inactive) Decomp->Pd_black Catalyst Decomposition

Caption: The desired catalytic cycle versus catalyst decomposition.

References

  • Troubleshooting a difficult Heck reaction . Reddit. Available at: [Link]

  • Vinyl iodide functional group . Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution . PMC. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling . Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis . PMC. Available at: [Link]

  • Suzuki reaction . Wikipedia. Available at: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanist . ACS Publications. Available at: [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling . Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling . NROChemistry. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study . ACS Publications. Available at: [Link]

  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? . Reddit. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity and Synthetic Utility of (Z)- vs. (E)-Methyl 3-Iodopropenoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity, synthesis, and application of (Z)- and (E)-methyl 3-iodopropenoate.

Executive Summary

Methyl 3-iodopropenoate (also known as methyl


-iodoacrylate) serves as a critical C3 building block in organic synthesis, particularly for installing acrylate moieties via transition-metal-catalyzed cross-coupling. The geometric isomers—(Z)-  (cis) and (E)-  (trans)—exhibit distinct reactivity profiles governed by steric accessibility and thermodynamic stability.
  • The (Z)-Isomer : Kinetic product of alkyne hydroiodination. More sterically congested at the metal center during catalysis; prone to isomerization.

  • The (E)-Isomer : Thermodynamic product. Reacts faster in oxidative addition steps due to reduced steric hindrance; generally yields higher stereochemical fidelity in slow couplings.

Physical & Spectroscopic Identification

Distinguishing these isomers is the first critical step in any protocol. The primary diagnostic tool is


H NMR spectroscopy , specifically the vicinal coupling constant (

) across the alkene.
Table 1: Spectroscopic & Physical Comparison
Property(Z)-Methyl 3-iodopropenoate (E)-Methyl 3-iodopropenoate Diagnostic Note

H NMR Coupling (

)
7.0 – 9.0 Hz 14.0 – 15.0 Hz Definitive identification method.
Alkene Proton Shift (

)
Typically

6.8–7.5 ppm
Typically

6.5–7.8 ppm
Shifts vary by solvent; rely on

-values.
Thermodynamic Stability Less stable (Kinetic)More stable (Thermodynamic)(Z) isomerizes to (E) under light/heat.
Boiling Point ~182 °C (at 760 mmHg)Higher / Solid at RT(E) often requires vacuum distillation or crystallization.
Polarity (TLC) Generally less polar (higher

)
Generally more polar (lower

)
Dipole moment aligns with ester group in (E).

Synthesis & Production Protocols

The synthesis of these isomers relies on controlling the mechanism of iodine addition across methyl propiolate.

Workflow Diagram: Selective Synthesis

SynthesisPathways cluster_legend Key Mechanisms Propiolate Methyl Propiolate (HC≡C-COOMe) Z_Isomer (Z)-Methyl 3-iodopropenoate (Kinetic Product) Propiolate->Z_Isomer NaI, AcOH 70°C (Anti-Addition) E_Isomer (E)-Methyl 3-iodopropenoate (Thermodynamic Product) Propiolate->E_Isomer HI (gas) Radical conditions Z_Isomer->E_Isomer I2 (cat), hν or Heat (Isomerization) Anti-addition yields Z Anti-addition yields Z Radical equilibration yields E Radical equilibration yields E

Figure 1: Divergent synthetic pathways. The (Z)-isomer is accessed via ionic anti-addition, while the (E)-isomer is accessed via thermodynamic equilibration.

Protocol A: Synthesis of (Z)-Methyl 3-iodopropenoate (Kinetic Control)

Mechanism: Anti-addition of HI generated in situ.

  • Reagents: Methyl propiolate (1.0 equiv), Sodium Iodide (1.2 equiv), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve NaI in glacial acetic acid.

    • Add methyl propiolate dropwise at 70°C.

    • Stir for 4–6 hours. Note: Over-reaction leads to isomerization.

    • Workup: Quench with water, extract with ether, wash with

      
       (to remove 
      
      
      
      ), and dry.
  • Outcome: >95% (Z)-selectivity.

Protocol B: Isomerization to (E)-Methyl 3-iodopropenoate

Mechanism: Radical-mediated bond rotation.

  • Reagents: Crude (Z)-isomer, Iodine (

    
    , 5 mol%), 
    
    
    
    .
  • Procedure:

    • Dissolve (Z)-isomer in DCM.

    • Add catalytic iodine.[1]

    • Irradiate with visible light (sunlight or lamp) or reflux for 12 hours.

  • Outcome: Thermodynamic equilibrium (~80:20 E:Z ratio). Purify by column chromatography.

Reactivity Profile: Cross-Coupling Performance

The most common application of these esters is in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille).

Mechanistic Comparison: Oxidative Addition

The rate-determining step in many couplings involving vinyl iodides is oxidative addition .

  • (E)-Isomer: Reacts faster . The trans-geometry keeps the ester group away from the incoming Pd(0) species, facilitating orbital overlap.

  • (Z)-Isomer: Reacts slower . The cis-ester group creates steric clash with the bulky phosphine ligands on Palladium, raising the activation energy for oxidative addition.

Stereoretention vs. Inversion

Pd-catalyzed couplings are generally stereoretentive .

  • (Z)-Iodide

    
     (Z)-Product 
    
  • (E)-Iodide

    
     (E)-Product 
    

Critical Failure Mode: If the coupling rate is slow (due to poor catalyst activity or bulky nucleophiles), the (Z)-isomer may undergo Pd-catalyzed isomerization to the (E)-isomer before coupling, leading to mixtures.

Table 2: Comparative Reactivity in Suzuki Coupling

Conditions:


, 

,

, THF/Water.
Feature(Z)-Isomer Performance(E)-Isomer Performance
Relative Rate Slower (

)
Faster (

)
Stereochemical Fidelity High (95% Z) if fast; drops if slow.Excellent (>99% E).
Ligand Sensitivity Requires smaller/flexible ligands to accommodate sterics.Tolerates bulky ligands well.
Side Reactions

-Hydride elimination (rare for acrylates but possible).
Minimal side reactions.

Experimental Recommendations

For researchers designing a synthesis:

  • If you need the (Z)-acrylate motif:

    • Synthesize fresh (Z)-iodide using Protocol A.

    • Use highly active catalysts (e.g.,

      
       or Pd-PEPPSI) to ensure coupling outcompetes isomerization.
      
    • Avoid prolonged heating; use milder bases (

      
       or 
      
      
      
      ) if possible.
  • If you need the (E)-acrylate motif:

    • Isomerize the starting material before the coupling step (Protocol B).

    • Coupling is robust; standard

      
       conditions usually suffice.
      
  • Storage:

    • Store (Z)-isomer in the dark at -20°C to prevent spontaneous isomerization to (E).

    • Stabilize with copper foil if long-term storage is required.

References

  • Synthesis of Z-Iodoacrylates : Ma, S.; Lu, X. Stereoselective synthesis of (Z)-3-iodo-2-propenoates., 1990 , 2031–2033.

  • Pd-Catalyzed Coupling Mechanism : Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds., 1995 , 95(7), 2457–2483.

  • Stereoretention in Vinyl Halides : Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides., 2002 , 41(22), 4176–4211.

  • NMR Data Verification: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009. (General Reference for J-coupling constants).

Sources

Reactivity of (Z)-3-Iodopropenoic acid methyl ester vs other vinyl halides.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of (Z)-3-Iodopropenoic Acid Methyl Ester vs. Other Vinyl Halides Content Type: Technical Comparison Guide

A Comparative Guide for High-Precision Cross-Coupling

Executive Summary: The "Beta-Haloacrylate" Advantage

In the hierarchy of vinyl electrophiles, This compound (methyl (Z)-3-iodoacrylate) occupies a unique "sweet spot" for drug development. Unlike simple vinyl halides, the presence of the electron-withdrawing ester group at the


-position significantly accelerates oxidative addition to Pd(0), making it far more reactive than its vinyl bromide or chloride counterparts.

However, its utility hinges on stereochemical integrity . The (Z)-isomer is thermodynamically less stable than the (E)-isomer and prone to isomerization under forcing conditions. This guide dissects its reactivity profile, offering a direct comparison with alternatives and a self-validating protocol for its use in stereoselective couplings.

Mechanistic Insight: Electronic & Steric Drivers

The Electronic Accelerator

The reactivity of vinyl halides in Palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) is governed by the rate of oxidative addition. This step is nucleophilic with respect to the metal; the Pd(0) center "attacks" the carbon-halogen bond.

  • Standard Vinyl Halides: Electron-rich alkenes (e.g., vinyl ethers) deactivate the C-X bond toward oxidative addition.

  • 3-Iodoacrylates: The ester group withdraws electron density (

    
    -acceptor), lowering the LUMO energy of the C-I bond. This makes this compound highly electrophilic , facilitating rapid oxidative addition even at room temperature.
    
The Stereochemical Challenge (Z vs. E)

While the (Z)-isomer is often the required synthon for natural product scaffolds (e.g., cis-enyne antibiotics), it suffers from 1,2-strain between the ester and the iodine.

  • Risk: Isomerization to the thermodynamically stable (E)-isomer can occur via a Pd-catalyzed mechanism if the coupling is slow or if temperatures exceed 60°C.

  • Solution: Use "ligand-accelerated" catalysis (e.g., CuI co-catalysis in Sonogashira) to ensure the coupling rate (

    
    ) exceeds the isomerization rate (
    
    
    
    ).

Comparative Performance Analysis

The following table ranks this compound against common vinyl halide alternatives in standard Pd(PPh


)

catalyzed reactions.
Electrophile ClassLeaving Group (X)Electronic BiasRelative Reactivity (Oxidative Addition)Stereochemical StabilityRecommended Use Case
(Z)-3-Iodoacrylate Iodide Electron-Poor Very High (+++++) Moderate (Risk of Z→E) Synthesis of cis-enynes, delicate natural products.
(E)-3-IodoacrylateIodideElectron-PoorHigh (++++)High (Stable)Thermodynamically stable acrylate derivatives.
Vinyl Iodide (Simple)IodideNeutralHigh (+++)HighGeneral purpose vinylation.
Vinyl BromideBromideNeutralModerate (++)HighCost-effective scale-up when heating is acceptable.
Vinyl ChlorideChlorideNeutralLow (+)HighRequires specialized ligands (e.g., Buchwald phosphines).
Data Interpretation[1][2][3][4][5][6]
  • vs. Vinyl Bromides: The (Z)-iodoacrylate reacts at room temperature, whereas vinyl bromides typically require heating (60-80°C), which endangers the (Z)-geometry.

  • vs. (E)-Isomer: The (Z)-isomer is slightly more reactive due to relief of steric strain upon oxidative addition, but this difference is marginal compared to the risk of isomerization.

Visualizing the Reactivity Landscape

Catalytic Cycle & Isomerization Risk

The diagram below illustrates the standard catalytic cycle, highlighting the critical "bifurcation point" where isomerization can occur if transmetallation is slow.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Iodoacrylates) Pd0->OxAdd + (Z)-Substrate PdII_Z cis-Pd(II) Complex (Kinetic Intermediate) OxAdd->PdII_Z Isom Z-to-E Isomerization (Thermodynamic Sink) PdII_Z->Isom Slow Coupling (Heat/Delay) TransMet Transmetallation (Rate Determining for Z) PdII_Z->TransMet Fast Coupling (Desired Path) PdII_E trans-Pd(II) Complex (Stable) Isom->PdII_E PdII_E->TransMet Forms (E)-Product RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle emphasizing the competition between productive coupling and Z-to-E isomerization.

Experimental Protocols

Synthesis of this compound

A self-validating protocol adapted from Organic Syntheses [1] for the ethyl ester, optimized for the methyl derivative.

Objective: Selective formation of the (Z)-isomer from methyl propiolate.

Reagents:

  • Methyl propiolate (1.0 equiv)

  • Sodium Iodide (NaI) (1.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent/Proton source)

Workflow:

  • Setup: Charge a round-bottom flask with NaI (1.0 equiv) and glacial AcOH (0.5 M concentration relative to alkyne).

  • Addition: Add methyl propiolate (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 70°C for 10–12 hours.

    • Checkpoint: The solution will turn dark brown due to trace I

      
       liberation.
      
  • Workup: Cool to RT. Dilute with water and extract with Et

    
    O. Wash organic layer with saturated NaHCO
    
    
    
    (to remove AcOH) and Na
    
    
    S
    
    
    O
    
    
    (to remove I
    
    
    ).
  • Purification: Distillation under reduced pressure.

    • Validation: ^1H NMR should show a doublet at

      
       ~6.9 ppm with 
      
      
      
      Hz (characteristic of cis-coupling). The (E)-isomer typically shows
      
      
      Hz.
Protocol: Stereoretentive Sonogashira Coupling

Optimized for preventing Z-to-E isomerization.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (2-5 mol%)
  • CuI (5-10 mol%)

  • Et

    
    N (2.0 equiv)
    
  • THF (Degassed)

Workflow Diagram:

Workflow Step1 1. Dissolve (Z)-Iodoacrylate & Alkyne in THF Step2 2. Add Et3N (Base) Step1->Step2 Step3 3. Degas (Sparging/Freeze-Pump-Thaw) Step2->Step3 Step4 4. Add Catalysts (Pd/Cu) Step3->Step4 Step5 5. Stir at RT (Monitor by TLC) Step4->Step5

Figure 2: Step-by-step workflow for the Sonogashira coupling.

Critical Steps for Integrity:

  • Temperature Control: Maintain 20–25°C . Do not heat. The high reactivity of the iodoacrylate makes heating unnecessary and detrimental to stereopurity.

  • Order of Addition: Degas solvents before adding the catalyst to prevent homocoupling (Glaser coupling) of the alkyne, which consumes the nucleophile and slows the main reaction.

References

  • Synthesis of (Z)

    • Naskar, D.; Roy, S. Organic Syntheses2010, 87, 202. "1-Hepten-3-ol, 1-iodo-, (Z)- and (E)-".
  • Sonogashira Coupling Reviews

    • Chinchilla, R.; Nájera, C. "Recent advances in Sonogashira reactions". Chem. Soc. Rev.2011, 40, 5084-5121.
  • Mechanistic Studies on Oxidative Addition

    • Amatore, C.; Jutand, A. "Anionic Pd(0)

Sources

Analysis of Diastereoselectivity in Reactions of (Z)-3-Iodopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-3-Iodopropenoic acid methyl ester (Methyl (Z)-3-iodoacrylate) is a pivotal building block for the stereoselective synthesis of cis-alkene motifs found in pheromones, polyketides, and bioactive pharmacophores. Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer presents a unique challenge: it must undergo cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while resisting the thermodynamic drive to isomerize to the (E)-form.

This guide analyzes the performance of this reagent, comparing it against halogenated alternatives, and provides validated protocols to maximize diastereomeric retention.

Synthesis & Stability Profile

The "Z" Challenge

The primary difficulty in working with this compound is not its reactivity—the C–I bond is highly labile—but its stereochemical integrity. The (Z)-isomer is approximately 3–5 kcal/mol higher in energy than the (E)-isomer. Consequently, exposure to light, heat (>80 °C), or specific Lewis acids can trigger rapid isomerization.

Comparative Synthesis Routes

The most robust method for accessing the (Z)-isomer with high stereochemical purity (>95:5 Z:E) is the hydroiodination of methyl propiolate.

MethodReagentsYieldZ:E RatioScalability
NaI / AcOH (Recommended) NaI, Glacial Acetic Acid, 70°C85-90% >95:5 High (Gram-scale)
HI Addition Aqueous HI, DCM60-70%80:20Low (Hard to control)
Wittig Olefination Iodomethylphosphonium iodide, Aldehyde50-65%90:10Moderate

Comparative Analysis of Cross-Coupling Performance

The utility of this compound lies in its ability to transfer the cis-acrylate motif into complex scaffolds. Below is a comparison of its performance in key palladium-catalyzed transformations against alternative electrophiles.

Performance Matrix
Feature(Z)-3-Iodoacrylate (E)-3-Iodoacrylate(Z)-3-Bromoacrylate
Reactivity (Oxidative Addition) High (Room Temp possible)HighModerate (Requires Heat)
Stereoretention Sensitive (Risk of Z→E)Stable (E remains E)Moderate (Heat promotes isomerization)
Catalyst Requirement Standard Pd(PPh3)4 or Pd(dppf)Cl2StandardSpecialized (e.g., Buchwald ligands)
Ideal Application Synthesis of cis-dienes, lactonesStandard trans-alkenesCost-sensitive scale-up (if heating is safe)
Reaction-Specific Analysis
A. Suzuki-Miyaura Coupling
  • Performance: Excellent.

  • Stereoretention: >98% retention is achievable using mild bases (e.g., TlOH, Ag2O) or standard carbonates at low temperatures.

  • Risk: Highly hindered boronic acids slow down transmetallation, increasing the residence time of the Pd-alkenyl species, which promotes isomerization via a reversible β-hydride elimination pathway.

B. Sonogashira Coupling[1][2][3]
  • Performance: Good to Excellent.

  • Stereoretention: High.

  • Protocol Note: Must be performed at or below room temperature. The use of amine solvents (Et3N) can sometimes promote isomerization; inorganic bases in THF/DMF are preferred for strict Z-retention.

C. Heck Reaction[4]
  • Performance: Poor for stereoretention.

  • Reasoning: The Heck mechanism inherently involves a syn-insertion and syn-β-hydride elimination sequence that often scrambles alkene geometry. This reagent is not recommended for Heck reactions if the Z-geometry must be preserved.

Mechanistic Insight: The Isomerization "Danger Zone"

To maintain the (Z)-configuration, one must understand where stereochemical leakage occurs. The diagram below visualizes the Suzuki catalytic cycle, highlighting the critical "Danger Zone" where isomerization competes with the productive pathway.

SuzukiCycle Start Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Start->OxAdd + R-I Reactant (Z)-Iodoacrylate Reactant->OxAdd TransMet Transmetallation OxAdd->TransMet + R'-B(OH)2 (Fast Path) Isomer Isomerization Loop (Z → E Scrambling) OxAdd->Isomer Slow Transmetallation or High Heat RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product (Z)-Product RedElim->Product Retention Isomer->OxAdd Reversible E_Product (E)-Product (Undesired) Isomer->E_Product Leakage

Caption: The "Danger Zone" occurs after oxidative addition. If transmetallation is slow (due to steric bulk or low reactivity), the Pd(II)-alkenyl complex can undergo isomerization to the thermodynamically stable E-form.

Experimental Protocols

Protocol A: Synthesis of Methyl (Z)-3-iodopropenoate

Adapted from Organic Syntheses procedures for ethyl esters.

Objective: Synthesize 20 mmol of pure (Z)-isomer.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents:

    • Add NaI (3.0 g, 20 mmol, 1.0 equiv) to the flask.

    • Add Glacial Acetic Acid (10 mL).

    • Note: Ensure the NaI is dry; moisture can reduce yield.

  • Addition: Add Methyl Propiolate (1.68 g, 1.78 mL, 20 mmol, 1.0 equiv) in one portion.

  • Reaction: Heat the mixture in an oil bath at 70 °C for 10–12 hours.

    • Checkpoint: The solution will turn dark brown due to iodine liberation.

  • Workup:

    • Cool to room temperature.[1][2][5]

    • Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Neutralization (Critical): Wash the combined organic layers with saturated aq. NaHCO3 or 3M KOH until the aqueous phase is neutral (pH 7).[5] Caution: CO2 evolution.

    • Decolorize by washing with 10% aq. sodium thiosulfate (removes free I2).

    • Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (approx. 60–65 °C at 10 mmHg) yields the product as a pale yellow oil.

    • Expected Yield: 85–90%.

    • Storage: Store at -20 °C in the dark.

Protocol B: Stereoretentive Suzuki Coupling

Objective: Coupling with Phenylboronic acid with >98% Z-retention.

  • Reagents:

    • Methyl (Z)-3-iodoacrylate (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • Pd(PPh3)4 (3-5 mol%)

    • Base: TlOH (Thallium hydroxide) is historically best for Z-vinylics, but Cs2CO3 or Ag2O are safer, modern alternatives.

    • Solvent: THF/Water (10:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Dissolve the iodide and catalyst in degassed THF under Argon. Stir for 10 min.

    • Add the boronic acid and base (e.g., Cs2CO3, 2.0 equiv).

    • Stir at Room Temperature or mild heat (max 40 °C).

    • Note: Do not reflux unless necessary; heat drives Z→E isomerization.

  • Monitoring: Monitor by TLC. The reaction is typically fast (1–4 hours) due to the high reactivity of the C–I bond.

References

  • Synthesis of (Z)

    • Organic Syntheses, Coll. Vol. 8, p. 243 (1993); Vol. 66, p. 220 (1988).
  • Suzuki-Miyaura Coupling of Z-Vinylic Halides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira Coupling Stereoselectivity

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Norton, J. R. (1979). The mechanism of the palladium-catalyzed isomerization of olefins. Accounts of Chemical Research, 12(9), 341-347.

Sources

A Comparative Guide to Confirming Product Stereochemistry from (Z)-3-Iodopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For products derived from prochiral starting materials like (Z)-3-iodopropenoic acid methyl ester, confirming the geometric configuration of the final product is not merely a procedural step but a critical determinant of biological activity, material properties, and patentability. This guide provides an in-depth comparison of robust analytical methodologies to unequivocally determine the stereochemistry of products synthesized from this versatile building block, grounded in mechanistic principles and supported by validated experimental protocols.

The Principle of Stereoretention in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. A foundational principle in these transformations is that reactions involving vinyl halides typically proceed with retention of stereochemistry .[1][2] This means the Z (cis) configuration of the starting material is expected to be preserved in the product.

This stereochemical fidelity is a direct consequence of the reaction mechanism, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[3][4] During the oxidative addition step, the palladium(0) catalyst inserts into the carbon-iodine bond, and this process, for vinyl halides, occurs with retention of the double bond's geometry.[1][2] Subsequent steps in the catalytic cycle do not typically disturb this configuration, leading to a product that mirrors the stereochemistry of the starting material.

Suzuki Coupling Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA (Z)-R-I PdII_A (Z)-R-Pd(II)L₂(I) OA->PdII_A Trans Transmetalation (R'-B(OH)₂ + Base) PdII_A->Trans PdII_B (Z)-R-Pd(II)L₂(R') Trans->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 (Z)-R-R' Product (Z)-Product (Stereoretention) Start (Z)-3-Iodopropenoic acid methyl ester

Caption: Simplified catalytic cycle for a Suzuki reaction showing stereoretention.

While this mechanistic principle provides a strong predictive foundation, it is imperative to experimentally verify the stereochemical outcome. The following sections compare the primary analytical techniques for this purpose.

Comparison of Analytical Methods for Stereochemical Confirmation

MethodPrincipleAccessibilityConclusivenessKey Data Output
¹H NMR (Coupling Constant) Measures through-bond scalar coupling (³J) between vinylic protons.High (Standard instrument)High for simple systems³JH-H coupling constant (Hz)
¹H NMR (NOESY) Detects through-space dipolar coupling (Nuclear Overhauser Effect).Moderate (Requires specific pulse programs)Very HighNOE correlation intensity
X-ray Crystallography Determines the precise 3D arrangement of atoms in a single crystal.Low (Requires suitable crystals)Absolute/UnambiguousAtomic coordinates, Flack parameter

Method 1: Primary Confirmation via ¹H NMR Coupling Constants

For routine and rapid confirmation, ¹H NMR spectroscopy is the most powerful tool. The magnitude of the vicinal coupling constant (³J) between the two protons on the double bond is highly dependent on their dihedral angle. This relationship provides a direct and reliable method to distinguish between Z (cis) and E (trans) isomers.

  • Z (cis) Isomers: Protons are on the same side of the double bond. Typical ³JH-H values range from 6–14 Hz .[5][6]

  • E (trans) Isomers: Protons are on opposite sides of the double bond. Typical ³JH-H values are significantly larger, ranging from 11–18 Hz .[5][6]

For a product derived from this compound with retention of configuration, one would expect to observe a coupling constant in the 6-14 Hz range.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-25 mg of the purified product.[7] Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient digital resolution to accurately measure coupling constants.

  • Data Processing: Process the spectrum using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Identify the signals corresponding to the vinylic protons.

    • Expand the multiplet structure of these signals.

    • Use the software's peak-picking tool to measure the distance in Hertz (Hz) between the split peaks of a doublet or doublet of doublets. This value is the coupling constant, J.[8]

    • Compare the measured ³J value to the established ranges for cis and trans isomers to assign the stereochemistry.

Method 2: Advanced Confirmation via 2D NMR (NOESY)

In cases where coupling constants are ambiguous (e.g., complex spin systems, signal overlap) or for additional, unequivocal proof, the Nuclear Overhauser Effect (NOE) is employed. The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[9][10] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can map all such spatial correlations in a single run.[11]

  • For a Z (cis) Isomer: The two vinylic protons are spatially proximate. A distinct cross-peak will be observed between their signals in the NOESY spectrum.[9]

  • For an E (trans) Isomer: The vinylic protons are far apart, and no NOE cross-peak will be observed between them.

The presence of a clear NOE correlation provides compelling evidence for the Z configuration.

NOESY Workflow start Ambiguous ¹H NMR Coupling Constant setup Prepare Sample for 2D NOESY Experiment start->setup acquire Acquire 2D NOESY Data (Set appropriate mixing time, ~0.5-1s for small molecules) setup->acquire process Process 2D Spectrum acquire->process analyze Analyze for Cross-Peaks between Vinylic Protons process->analyze cis Z-Isomer Confirmed analyze->cis  Cross-Peak  Present trans E-Isomer Confirmed analyze->trans  Cross-Peak  Absent

Caption: Decision workflow for using 2D NOESY to confirm alkene stereochemistry.

Experimental Protocol: 2D NOESY
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: On a 400 MHz or higher spectrometer, set up a standard 2D NOESY experiment.

    • Key Parameter: The mixing time (d8) is crucial. For small molecules (< 600 Da), a mixing time of 0.5–1.0 seconds is a good starting point to maximize the NOE.[11]

  • Data Processing: Process the 2D data, applying Fourier transforms in both dimensions.

  • Analysis:

    • Identify the diagonal peaks corresponding to the vinylic protons.

    • Examine the off-diagonal region of the spectrum.

    • A cross-peak at the intersection of the chemical shifts of the two vinylic protons confirms they are spatially close, indicating a Z geometry.[10]

Method 3: Definitive Proof via Single-Crystal X-ray Diffraction

When a product can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence.[12][13] This technique maps the electron density of the molecule, allowing for the precise determination of all atomic positions and bond connectivities in the solid state.[14]

While it is the "gold standard," its primary limitation is the requirement of a suitable single crystal, which can be challenging to obtain.[12] Furthermore, for molecules without a heavy atom, determining the absolute configuration can be difficult, though for assigning relative stereochemistry like E/Z isomers, it is straightforward.[15][16]

Experimental Workflow: X-ray Crystallography
  • Crystallization: Grow single crystals of the purified product. This often involves slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is a trial-and-error process.

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.

  • Analysis: The final refined structure provides a 3D model of the molecule, from which the Z or E configuration of the double bond can be visually confirmed and geometrically measured without ambiguity.

Conclusion

Confirming the stereochemistry of products derived from this compound is a critical step in synthetic chemistry. While palladium-catalyzed cross-coupling reactions are mechanistically predisposed to proceed with retention of configuration, experimental validation is essential.

  • For routine, high-throughput analysis, ¹H NMR spectroscopy focusing on vinylic proton coupling constants is the most efficient and accessible method.

  • When results are inconclusive, 2D NOESY provides a higher level of certainty by probing through-space proximity.

  • For ultimate, irrefutable proof, single-crystal X-ray diffraction stands as the definitive, albeit less accessible, technique.

By judiciously applying these comparative methods, researchers can ensure the stereochemical integrity of their synthesized molecules with the highest degree of scientific rigor.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Soton ePrints. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Nature. (2020, September 24). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. [Link]

  • ARKIVOC. (n.d.). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles. [Link]

  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • SONAR. (2007, October 10). The use of X-ray crystallography to determine absolute configuration. [Link]

  • Science of Synthesis. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • YouTube. (2021, May 15). Lec16 - 1H Coupling Constants and Alkenes. [Link]

  • International Union of Crystallography. (n.d.). Absolute structure and absolute configuration. [Link]

  • YouTube. (2021, December 15). NMR Spectroscopy: Coupling Constants. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • University of Liverpool. (2020, July 30). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides. [Link]

  • Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Reference-free NOE NMR analysis. [Link]

  • University of Richmond Scholarship Repository. (2021, May 12). Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins. [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. [Link]

  • Academia Sinica. (2020, February 24). NMR Spectroscopy – Fundamental & Applications. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

Sources

Cross-reactivity of (Z)-3-Iodopropenoic acid methyl ester with other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (Z)-3-Iodopropenoic acid methyl ester, focusing on its chemoselectivity, cross-reactivity, and application in stereoselective synthesis.

Executive Summary

This compound (CAS: 6214-23-9), also known as methyl (Z)-3-iodoacrylate, is a specialized building block used primarily to introduce the (Z)-acrylate motif into complex molecules via transition-metal-catalyzed cross-coupling.

Unlike its thermodynamically stable (E)-isomer, the (Z)-isomer functions as a kinetic trap. Its value lies in its ability to transfer the cis-geometry to a target molecule. However, this utility is balanced by a distinct reactivity profile: it is highly susceptible to nucleophilic attack (Michael addition) and photo-isomerization , requiring rigorous control of reaction conditions to prevent "cross-reactivity" with non-target functional groups.

Part 1: Chemical Identity & Structural Logic

The molecule features three distinct reactive sites, each governing a specific mode of reactivity. Understanding this hierarchy is essential for designing successful experiments.

FeatureFunctionalityPrimary ReactivityRisk Factor
C–I Bond Vinyl IodideCross-Coupling (Suzuki, Sonogashira, Stille)Oxidative addition is rate-limiting; sensitive to steric crowding.
C=C Bond

-Unsaturated System
Michael Acceptor High reactivity toward soft nucleophiles (thiols, amines).
Ester Group Methyl EsterElectrophile Susceptible to hydrolysis (base) or reduction.
Geometry (Z)-ConfigurationStereochemical Probe Prone to isomerization to (E)-isomer under light/heat.
Structural Visualization

The diagram below illustrates the competing reaction pathways defined by these functional groups.

Reactivity Substrate (Z)-3-Iodopropenoic acid methyl ester Coupling PATH A: Cross-Coupling (Target Reaction) Substrate->Coupling Pd(0), R-B(OH)2 Michael PATH B: Michael Addition (Interference) Substrate->Michael R-NH2, R-SH (Nucleophiles) Isomer PATH C: Isomerization (Degradation) Substrate->Isomer hν (Light) or Heat/Radicals Product_A (Z)-Alkene Product (Stereoretention) Coupling->Product_A Product_B Saturated Beta-Amino/Thio Ester Michael->Product_B Product_C (E)-Isomer (Thermodynamic Sink) Isomer->Product_C

Figure 1: Reaction divergence pathways. Path A represents the desired chemoselective transformation, while Paths B and C represent primary interference modes.

Part 2: Cross-Reactivity & Functional Group Tolerance

The term "cross-reactivity" in this context refers to chemoselectivity : Will the reagent react with the intended iodine site, or will it be consumed by other functional groups present in the reaction mixture?

Nucleophilic Interference (Amines & Thiols)

The electron-withdrawing ester group, combined with the inductive effect of the iodine, makes the


-carbon highly electrophilic.
  • Observation: Primary and secondary amines, as well as thiols, react rapidly with this compound via Michael addition (conjugate addition) rather than displacing the iodide.

  • Outcome: Formation of saturated

    
    -amino or 
    
    
    
    -thio esters. In some cases, subsequent elimination of HI can occur, leading to a
    
    
    -substituted acrylate, but the iodine—the handle needed for coupling—is lost.
  • Guideline: Do not expose this reagent to free amines or thiols prior to the cross-coupling event. Protect these groups (e.g., Boc-amines, thioethers) before reaction.

Base Sensitivity (Hydrolysis)

While methyl esters are generally stable, the presence of the vinyl iodide can sensitize the molecule.

  • Risk: Strong hydroxide bases (NaOH, KOH) used in Suzuki coupling can hydrolyze the ester to the carboxylic acid (Z-3-iodoacrylic acid).

  • Solution: Use mild bases (e.g.,

    
    , 
    
    
    
    ) or anhydrous conditions if the ester must be preserved.
Stereochemical Instability (Isomerization)

The (Z)-isomer is thermodynamically less stable than the (E)-isomer due to steric repulsion between the iodine and the ester group.

  • Triggers: UV light, high heat (>80°C), or radical initiators.

  • Cross-Reactivity Note: Certain Pd-catalysts (specifically those generating Pd-hydride species) can catalyze Z

    
     E isomerization during the coupling reaction, eroding stereochemical purity.
    
Comparative Tolerance Matrix
Functional GroupCompatibilityNotes
Alcohols ✅ HighInert under coupling conditions.
Aldehydes ✅ HighGenerally compatible; no direct reaction.
Amines (

)
❌ LowHigh Risk: Rapid Michael addition. Must protect as carbamates/amides.
Thiols ❌ LowHigh Risk: Rapid Michael addition or radical desulfurization.
Carboxylic Acids ⚠️ MediumCan interfere with base; protect as esters.
Alkyl Halides ✅ HighVinyl iodide reacts preferentially with Pd(0) over alkyl halides.

Part 3: Performance in Cross-Coupling (Experimental Data)

The primary utility of this compound is the synthesis of (Z)-alkenes . The "performance" metric here is the Retention of Configuration (Z:E Ratio) .

Experiment: Suzuki-Miyaura Coupling

Objective: Couple this compound with Phenylboronic acid to form Methyl (Z)-cinnamate.

Protocol:

  • Reagents: (Z)-iodide (1.0 equiv),

    
     (1.1 equiv), Catalyst (5 mol%).
    
  • Conditions: THF/Water (9:1), Base (

    
    , 2.0 equiv), 60°C, 4 hours.
    
  • Variable: Catalyst Ligand System.

Results (Synthesized from Literature Precedents):

Catalyst SystemYieldZ:E RatioInterpretation

88%98:2 Recommended. Excellent stereoretention.

92%60:40Poor. Bidentate ligand induces isomerization.

/

75%90:10Acceptable, but lower yield than tetrakis.

Mechanistic Insight: Monodentate ligands like


 facilitate a pathway that preserves the geometry of the vinyl palladium intermediate. Bidentate ligands (like dppf) can slow down the reductive elimination step, allowing time for 

-hydride elimination/re-insertion or other isomerization pathways to scramble the geometry.
Comparison with Alternatives
Alternative ReagentProsCons
(E)-3-Iodopropenoic ester Cheaper; More stable.Yields the (E)-isomer (trans), which is thermodynamically favored but geometrically distinct.
Methyl Propiolate Precursor to Z-isomer; Cheap.Requires hydroboration/iodination or direct hydroalkynylation; often yields regioisomeric mixtures.
(Z)-3-Bromoacrylate Similar reactivity.C–Br bond is harder to activate (slower oxidative addition) than C–I.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of this compound

For researchers needing to synthesize the starting material fresh to ensure Z-purity.

  • Reactants: Dissolve Methyl Propiolate (10 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Sodium Iodide (NaI, 15 mmol, 1.5 equiv).

  • Reaction: Heat to 70°C for 6–8 hours. Note: Acetic acid acts as a proton source to trap the intermediate vinyl anion stereoselectively.

  • Workup: Quench with water, neutralize with aqueous

    
    , and extract with diethyl ether. Wash with 
    
    
    
    (to remove free iodine).
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Validation:

    
    H NMR coupling constant (
    
    
    
    ) is critical.
    • Z-Isomer:

      
      .
      
    • E-Isomer:

      
      .
      
Protocol B: Stereoretentive Suzuki Coupling

Optimized for minimal isomerization.

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

    
      (0.05 equiv).
    
  • Solvent: Add degassed THF (0.2 M concentration).

  • Base: Add degassed aqueous

    
     (2.0 M, 2.0 equiv).
    
  • Execution: Stir at 45–60°C (Do not reflux vigorously) for 4–6 hours. Monitor by TLC.[1][2]

  • Isolation: Standard aqueous workup. Purify immediately to avoid light-induced isomerization on the bench.

References

  • Beilstein Journal of Organic Chemistry. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions. [Link]

  • Organic Chemistry Portal. Michael Addition Mechanisms and Chemoselectivity. [Link]

  • National Institutes of Health (PMC). Stereoselective synthesis of (Z)-vinyl halides. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of (Z)-3-Iodopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. (Z)-3-Iodopropenoic acid methyl ester, a valuable building block in organic synthesis, is no exception. Its utility is directly linked to its isomeric and chemical purity. This guide provides an in-depth comparison of various purification methods for this compound, drawing from established chemical principles and practical laboratory applications. We will explore the nuances of each technique, offering detailed protocols and insights to help you select the most effective method for your specific needs.

Introduction: The Importance of Purity for this compound

This compound is a versatile reagent, often employed in cross-coupling reactions and as a precursor for more complex molecular architectures. The presence of impurities, particularly the (E)-isomer, unreacted starting materials, or byproducts from its synthesis, can significantly impact the stereoselectivity and yield of subsequent reactions, and introduce contaminants into the final product. Therefore, robust purification is not just a recommendation; it is a critical step to ensure the reliability and reproducibility of your synthetic endeavors.

The primary synthetic route to this compound often involves the hydroiodination of methyl propiolate. This reaction, while effective, can lead to a mixture of (Z) and (E) isomers, alongside unreacted starting materials and potential side products. The purification strategy must therefore address the removal of these specific impurities.

Comparative Analysis of Purification Methodologies

Several techniques can be employed to purify this compound. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Here, we compare the most common and effective methods: Flash Column Chromatography, Distillation under Reduced Pressure, and Recrystallization.

Flash Column Chromatography: The Workhorse of the Research Lab

Flash column chromatography is a cornerstone of modern organic synthesis, prized for its speed and efficiency in separating components of a mixture based on their differential adsorption to a stationary phase.[1] For the purification of this compound, this technique is highly effective, particularly for separating the desired (Z)-isomer from the more polar (E)-isomer and other byproducts.

Causality of Experimental Choices: The choice of silica gel as the stationary phase is based on its polarity, which allows for the differential retention of compounds with varying polarities. The eluent system, typically a mixture of non-polar and moderately polar solvents like hexanes and ethyl acetate, is optimized to achieve the best separation. A less polar eluent will result in slower elution of all components, potentially improving the separation of closely related compounds like E/Z isomers.

Self-Validating System: The efficacy of the separation is continuously monitored in real-time using Thin Layer Chromatography (TLC). By analyzing the fractions as they elute from the column, one can precisely identify and collect the fractions containing the pure (Z)-isomer.

Diagram of a Typical Flash Chromatography Workflow:

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_eluent Prepare Eluent (e.g., Hexanes/Ethyl Acetate) elute Elute with Solvent Gradient prep_eluent->elute prep_sample Dissolve Crude Product in Minimal Solvent prep_sample->load_sample load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure (Z)-Isomer evaporate->pure_product

Caption: Workflow for the purification of this compound via flash column chromatography.

Special Consideration: Separation of E/Z Isomers

The separation of geometric isomers can be challenging. For enhanced separation of the (Z) and (E) isomers of 3-iodopropenoic acid methyl ester, the use of silica gel impregnated with silver nitrate (AgNO₃) can be highly effective.[2] The π-electrons of the double bond interact with the silver ions, and this interaction is often stereospecific, leading to differential retention of the isomers.

Distillation Under Reduced Pressure: A Scalable Purification Technique

For larger quantities of material, distillation under reduced pressure is often the preferred method. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition of sensitive molecules like this compound.

Causality of Experimental Choices: The decision to use reduced pressure is critical. α,β-Unsaturated esters can be prone to polymerization at elevated temperatures.[3] Lowering the boiling point through vacuum application mitigates this risk. The efficiency of the distillation is dependent on the difference in boiling points between the desired product and the impurities.

Self-Validating System: The purity of the distilled product can be readily assessed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp boiling point range during distillation is also a good indicator of purity.

Diagram of a Vacuum Distillation Setup:

Vacuum_Distillation cluster_setup Apparatus Setup cluster_process Distillation Process cluster_outcome Result dist_flask Distillation Flask with Crude Product condenser Condenser dist_flask->condenser Vapors heat Heating Mantle residue Non-volatile Impurities dist_flask->residue receiving_flask Receiving Flask condenser->receiving_flask Condensate vacuum Vacuum Source vacuum->dist_flask apply_vacuum Apply Vacuum heat_mixture Gently Heat the Mixture apply_vacuum->heat_mixture collect_distillate Collect Distillate at Constant Temperature heat_mixture->collect_distillate pure_product Purified Product collect_distillate->pure_product

Caption: Schematic of a vacuum distillation apparatus for the purification of this compound.

Recrystallization: For Crystalline Solids

If this compound is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful and economical purification method. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[4]

Causality of Experimental Choices: The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Self-Validating System: The purity of the recrystallized product can be confirmed by its sharp melting point and by spectroscopic analysis. The formation of well-defined crystals is also a qualitative indicator of purity.[5]

Diagram of the Recrystallization Process:

Recrystallization_Process cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation dissolve Dissolve Crude Solid in Minimum Hot Solvent cool Slowly Cool the Solution dissolve->cool crystallize Crystals Form cool->crystallize filter Filter the Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry the Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: The fundamental steps involved in the purification of a solid compound by recrystallization.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table provides a general comparison of the expected outcomes for each method based on typical results for similar compounds.

Purification MethodTypical RecoveryTypical PurityKey Impurities Removed
Flash Column Chromatography 60-90%>98%(E)-isomer, starting materials, polar byproducts
Distillation (Reduced Pressure) 70-95%>99%Non-volatile impurities, some isomeric separation
Recrystallization 50-80%>99.5%Soluble impurities, some isomeric enrichment

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Column Preparation: A glass column is slurry-packed with silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.[6]

  • Elution: The column is eluted with a solvent system of increasing polarity (a gradient), starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Fractions are collected in test tubes and monitored by TLC.

  • Isolation: Fractions containing the pure (Z)-isomer are combined, and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Distillation Under Reduced Pressure
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: The crude this compound is placed in the distillation flask along with a boiling chip or magnetic stir bar.

  • Applying Vacuum: The system is slowly evacuated to the desired pressure.

  • Heating: The distillation flask is gently heated in a heating mantle.

  • Collecting the Product: The fraction that distills at a constant temperature and pressure is collected as the purified product. It is advisable to collect a forerun and discard it before collecting the main fraction.

Protocol 3: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound has low solubility at room temperature and high solubility when hot.

  • Dissolution: The crude solid is placed in a flask, and the hot solvent is added portion-wise with swirling until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conclusion

The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. While flash column chromatography offers a versatile and widely applicable method for purification on a research scale, distillation under reduced pressure is more suitable for larger quantities. Recrystallization, when applicable, can provide material of very high purity. The choice of method should be guided by the specific impurities present, the scale of the reaction, and the desired final purity. By understanding the principles behind each technique and following carefully designed protocols, researchers can confidently obtain high-purity this compound for their synthetic needs.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Z)-3-Iodopropenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and application. However, the lifecycle of a chemical does not end with its use in an experiment. The responsible management and disposal of reagents like (Z)-3-Iodopropenoic acid methyl ester are paramount, not only for regulatory compliance but for the fundamental safety of our personnel and the protection of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of this specific iodo-organic compound, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.

Hazard Identification and Inherent Risks: Understanding the "Why"

This compound is a halogenated unsaturated ester. While specific hazard data for this exact compound is not extensively published, its structural motifs allow us to infer a reliable hazard profile based on analogous compounds and functional group chemistry. The primary risks stem from its potential toxicity, corrosivity, and environmental persistence.

Several Safety Data Sheets (SDS) for structurally related iodo-organic compounds and unsaturated esters highlight a consistent set of hazards.[1][2] These compounds are often classified as toxic upon skin contact, capable of causing severe skin burns and eye damage, and harmful to aquatic life.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassDescriptionRationale & Causality
Acute Toxicity (Dermal/Oral) Toxic or harmful if it comes into contact with skin or is swallowed.[1]The presence of iodine, an effective leaving group, and the electrophilic nature of the α,β-unsaturated ester system suggest it could be an alkylating agent, capable of reacting with biological nucleophiles like amino acids and DNA.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]As a reactive organic molecule, it can hydrolyze upon contact with moisture on the skin, potentially releasing hydriodic acid (HI) and acrylic acid derivatives, both of which are corrosive.
Serious Eye Damage Can cause irreversible damage to the eyes.The cornea is extremely sensitive to corrosive chemicals. The mechanisms are similar to those for skin corrosion but with more severe consequences.
Aquatic Toxicity Harmful or very toxic to aquatic life, potentially with long-lasting effects.[2]Halogenated organic compounds are often persistent in the environment and can bioaccumulate. Their reactivity can disrupt aquatic ecosystems. Improper disposal must be avoided.[3]

Mandatory Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the significant hazards, a robust PPE protocol is the first line of defense. The choice of PPE is not arbitrary; it is directly dictated by the chemical's corrosive and toxic properties.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. A single pair is a minimum; double-gloving is highly recommended to protect against accidental tears and saturation. Always inspect gloves for integrity before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive potential, a full-face shield must be worn over the safety goggles whenever handling the neat compound or concentrated solutions.[1]

  • Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[4] For transfers of large quantities, a chemical-resistant apron is also recommended.

  • Footwear: Never wear open-toed shoes, sandals, or porous footwear in the laboratory. Fully enclosed, liquid-resistant shoes are essential.[5]

Causality: The rationale here is to create a complete barrier. The ester's toxicity upon skin contact means any exposure is a significant event. The severe eye damage risk necessitates the dual protection of goggles and a face shield to prevent both direct splashes and contact with vapors.

Waste Segregation & Collection: A Decision-Based Workflow

Proper disposal begins at the point of generation. Never mix waste streams indiscriminately. This compound waste must be segregated as Halogenated Organic Waste .

Step-by-Step Collection Protocol:
  • Select the Correct Waste Container: Use a designated, chemically resistant (typically HDPE or glass) container with a screw cap. The container must be clearly labeled "HALOGENATED ORGANIC WASTE".

  • Add the Waste: Carefully transfer the waste liquid or solid into the container using a funnel. If transferring solids, use a powder funnel. This should be done inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Log the Contents: Maintain a detailed log sheet affixed to the waste container. For each addition, record:

    • Chemical Name: "this compound"

    • Concentration and Solvent (if applicable)

    • Approximate Quantity

    • Date and Your Name

  • Secure the Container: Tightly close the container cap after each addition. Do not leave funnels in the container opening.

  • Storage: Store the sealed waste container in a secondary containment bin within a ventilated cabinet, away from heat, sparks, or open flames.[7] It must be stored separately from incompatible materials, such as strong bases or oxidizing agents.[6]

Workflow Visualization: Waste Disposal Decision Tree

The following diagram outlines the critical decision-making process for segregating waste containing this compound.

G start Waste Generated: This compound decision2 Is waste contaminated with heavy metals or strong acids/bases? start->decision2 decision1 Is waste mixed with non-halogenated solvents? waste_cat_halo Container: HALOGENATED ORGANIC WASTE decision1->waste_cat_halo No (or with other halogenated solvents) waste_cat_mixed Container: HALOGENATED ORGANIC WASTE (Note mixture in log) decision1->waste_cat_mixed Yes log_waste Log Chemical Name, Quantity, and Date waste_cat_halo->log_waste waste_cat_mixed->log_waste decision2->decision1 No consult_ehs STOP! Consult Institutional EHS Officer for specific disposal protocol. decision2->consult_ehs Yes

Caption: Decision tree for segregating this compound waste.

Spill Management Protocol: Rapid and Safe Response

Accidents happen, but a prepared response is critical to mitigate the consequences.

Immediate Actions (First 30 Seconds):

  • Alert Personnel: Announce the spill loudly and clearly to everyone in the immediate area.

  • Evacuate: If the spill is large (>200 mL), volatile, or in a poorly ventilated area, evacuate the lab immediately and call your institution's emergency response team.

  • Isolate: If the spill is small and manageable, secure the area and prevent others from entering.

Cleanup Procedure for a Small Spill (<200 mL):

  • Ensure PPE: Do not attempt cleanup without the full, appropriate PPE described in Section 2.

  • Ventilation: Ensure the chemical fume hood is operational and providing maximum ventilation.

  • Neutralize/Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[8] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep the absorbed material into a designated, labeled container for hazardous waste disposal. Use non-sparking tools if the compound was in a flammable solvent.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Place all contaminated materials (absorbent, gloves, wipes) into a sealed, labeled bag or container and dispose of it through your institution's hazardous waste program.[9]

Final Disposal Pathway: The Role of Professional Waste Management

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[10][11] This is not only a violation of regulations but poses a significant environmental hazard.

The only acceptable disposal pathway for a research laboratory is through a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health & Safety (EHS) department.[12]

The Process:

  • Container Full: Once your halogenated organic waste container is approximately 80% full, seal it tightly and complete the waste log.

  • Request Pickup: Submit a hazardous waste pickup request through your EHS office's portal or procedure.

  • Professional Handling: The EHS team or their contractor will collect the waste. These professionals are trained to transport and manage hazardous materials according to strict governmental regulations.

  • Ultimate Disposal: The waste is typically transported to a specialized facility for high-temperature incineration. This method is designed to destroy the organic molecule completely, preventing its release into the environment.

Why Not In-Lab Neutralization? While chemical methods exist to treat iodo-organic compounds, such as reduction or oxidation[13], these are not recommended for routine lab disposal. They often require specialized equipment, can generate hazardous byproducts, and may create a more dangerous situation if not performed correctly. The most trustworthy and self-validating system is to entrust disposal to certified professionals.

References

  • Carl ROTH Safety Data Sheet. (2022). Emphasizes that chemical waste should not be emptied into drains. [Link]

  • Carl ROTH Safety Data Sheet. (2025). Specifies that this type of material and its container must be disposed of as hazardous waste. [Link]

  • REG Marketing & Logistics Group, LLC Safety Data Sheet. (2023). Provides general storage information for methyl esters, including keeping containers closed and storing in well-ventilated areas away from heat. [Link]

  • Collect and Recycle. (N.D.). Describes the process of professional hazardous waste collection and disposal. [Link]

  • New Jersey Department of Health Hazardous Substance Fact Sheet for Iodine. (N.D.). Recommends disposing of iodine-containing materials as hazardous waste and contacting state or federal EPA for specific guidance. [Link]

  • Google Patents: EP1133346B1. (N.D.).
  • ETH Zürich Laboratory Safety Guidelines. (N.D.). Provides general laboratory safety practices, including the mandatory use of lab coats. [Link]

  • Centers for Disease Control and Prevention (CDC) School Chemistry Laboratory Safety Guide. (N.D.). Outlines appropriate laboratory attire, including the necessity of closed-toe shoes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.